molecular formula C5H6N2OS B120619 2-(Methylthio)pyrimidin-4-ol CAS No. 5751-20-2

2-(Methylthio)pyrimidin-4-ol

Cat. No.: B120619
CAS No.: 5751-20-2
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-methylthiouracil is an aryl sulfide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Molecular Weight

142.18 g/mol
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CAS No.

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidin-4-ol from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)pyrimidin-4-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, thiourea. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in research and drug development.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their diverse pharmacological activities. Among these, 2-(methylthio)pyrimidines are of significant interest. The title compound, this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive methylthio group, allows for further functionalization to create libraries of compounds for screening and development.

The synthesis commences with the cyclocondensation of thiourea with a β-ketoester, followed by S-methylation. This guide will focus on the most common and efficient route utilizing ethyl acetoacetate, leading to the formation of the 6-methyl substituted analogue, 6-methyl-2-thiouracil, which is then methylated to yield 2-(methylthio)-6-methylpyrimidin-4-ol.

Synthetic Pathway

The synthesis of this compound from thiourea is a well-established two-step process. The first step involves a base-catalyzed cyclocondensation reaction between thiourea and ethyl acetoacetate to form the intermediate, 6-methyl-2-thiouracil. This reaction is a variation of the Biginelli reaction. The subsequent step is the selective S-methylation of the thiouracil intermediate to afford the final product.

dot

Caption: Overall synthetic pathway from thiourea to 2-(methylthio)-6-methylpyrimidin-4-ol.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-thiouracil

This procedure outlines the base-catalyzed condensation of thiourea and ethyl acetoacetate.

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • Sodium methoxide

  • Methanol

  • Glacial acetic acid

  • Activated carbon

Procedure:

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, and 120 g of commercial sodium methoxide in 900 ml of methanol.[1]

  • Gently heat the reaction mixture on a steam bath and allow the solvent to evaporate to dryness in a fume hood over approximately 8 hours.[1]

  • Dissolve the resulting residue in 1 liter of hot water.[1]

  • Add a few grams of activated carbon to the solution and filter while hot.[1]

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil product will precipitate rapidly.[1]

  • Collect the precipitate by filtration using a Büchner funnel.[1]

  • Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir the slurry thoroughly to break up any lumps and then cool in a refrigerator.[1]

  • Collect the purified product by filtration and wash with approximately 200 ml of cold water in four portions.[1]

  • Dry the product in an oven at 70°C. The yield of 6-methyl-2-thiouracil is typically between 98-119 g (69–84%).[1]

Step 2: Synthesis of 2-(Methylthio)-6-methylpyrimidin-4-ol

This procedure details the S-methylation of the 6-methyl-2-thiouracil intermediate.

Materials:

  • 6-Methyl-2-thiouracil

  • Alkylating agent (e.g., dimethyl sulfate, diethyl sulfate, benzyl chloride)

  • Potassium carbonate

  • Ethanol or PEG-600

Procedure:

  • Method A: In Ethanol

    • In a reaction vessel, prepare a mixture of 1.42 g (10 mmol) of 6-methyl-2-thiouracil, 2.76 g (20 mmol) of potassium carbonate, and 50 mL of ethanol.[2]

    • Add 10 mmol of the alkylating agent (e.g., dimethyl sulfate) to the mixture.[2]

    • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[2]

    • Upon completion, the product can be isolated by standard workup procedures.

  • Method B: In PEG-600

    • Combine 1.42 g (10 mmol) of 6-methyl-2-thiouracil and 10 mmol of the alkylating agent in 20 mL of PEG-600.[2]

    • Stir the mixture at room temperature for 2 hours.[2]

    • Pour the reaction mixture into 50 mL of ice-cold water.[2]

    • Collect the precipitated solid by filtration, wash with water (2 x 10 mL), and dry.[2]

    • Recrystallize the crude product from ethanol to obtain the pure 2-(methylthio)-6-methylpyrimidin-4(3H)-one.[2]

Data Presentation

Reaction Conditions and Yields
StepReactantsCatalyst/BaseSolventTemperatureTimeYieldReference
1Thiourea, Ethyl acetoacetateSodium methoxideMethanolReflux (evaporation)~8 h69-84%[1]
2a6-Methyl-2-thiouracil, Alkylating agentK₂CO₃EthanolRoom Temp.2 h-[2]
2b6-Methyl-2-thiouracil, Alkylating agent-PEG-600Room Temp.2 h-[2]
Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
6-Methyl-2-thiouracil C₅H₆N₂OS142.18~330 (dec.)IR (KBr, cm⁻¹): Key peaks corresponding to N-H, C=O, and C=S stretching. ¹H NMR (DMSO-d₆, δ ppm): 12.29 (s, 2H, NH), 5.68 (s, 1H, CH), 2.06 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the pyrimidine ring carbons and the methyl group.[3][4]
2-(Methylthio)-6-methylpyrimidin-4-ol C₆H₈N₂OS156.21218-220¹H NMR (CDCl₃, δ ppm): 11.48 (s, 1H, NH), 6.05 (s, 1H, CH), 2.55 (s, 3H, SCH₃), 2.30 (s, 3H, CH₃).

Experimental Workflow and Logical Relationships

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Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-Methyl-2-thiouracil cluster_step2 Step 2: S-Methylation A1 Mix Thiourea, Ethyl Acetoacetate, Sodium Methoxide in Methanol A2 Heat on Steam Bath to Dryness (~8 hours) A1->A2 A3 Dissolve Residue in Hot Water A2->A3 A4 Treat with Activated Carbon and Filter A3->A4 A5 Precipitate with Glacial Acetic Acid A4->A5 A6 Collect and Recrystallize from Aqueous Acetic Acid A5->A6 A7 Dry the Product (Yield: 69-84%) A6->A7 B1 Mix 6-Methyl-2-thiouracil, K₂CO₃, and Alkylating Agent in Ethanol or PEG-600 A7->B1 Intermediate Product B2 Stir at Room Temperature (2 hours) B1->B2 B3 Isolate Product (Precipitation/Filtration) B2->B3 B4 Recrystallize from Ethanol B3->B4

Caption: A step-by-step experimental workflow for the synthesis of 2-(methylthio)-6-methylpyrimidin-4-ol.

Biological Significance for Drug Development

Methylthiouracil and its derivatives are known for their biological activities, primarily as antithyroid agents.[5][6] They exert their therapeutic effect by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[6][7] This mechanism of action makes them valuable leads for the development of new drugs for the treatment of hyperthyroidism.

The core structure of this compound also serves as a versatile scaffold for the synthesis of compounds with other potential therapeutic applications, including antibacterial and anticancer activities.[8][9][10] The presence of the methylthio group provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

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Biological_Signaling_Pathway cluster_thyroid Thyroid Hormone Synthesis Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation & Organification Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination of Tyrosine Residues T3_T4 Thyroid Hormones (T3, T4) Thyroglobulin->T3_T4 Coupling Methylthiouracil Methylthiouracil Methylthiouracil->TPO Inhibition

Caption: The inhibitory effect of Methylthiouracil on the thyroid hormone synthesis pathway.

References

physicochemical properties of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound (CAS No: 5751-20-2), also referred to as S-Methyl-2-thiouracil. This pyrimidine derivative serves as a versatile building block in medicinal chemistry and has demonstrated activity as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] This document consolidates essential data including molecular characteristics, solubility, and partition coefficients, and provides detailed experimental protocols for its synthesis. The information is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this compound's chemical and biological profile.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core, which is a fundamental structure in many biologically active molecules. The presence of a hydroxyl group and a methylthio group imparts specific chemical characteristics that are crucial for its reactivity and potential applications.[2]

Synonyms: 2-Methylthiouracil, S-Methyl-2-thiouracil, 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthio-4-pyrimidinone.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5751-20-2; 124700-70-5[3][5]
Molecular Formula C₅H₆N₂OS[3][5]
Molecular Weight 142.18 g/mol [3][4][5]
Appearance White to Off-White/Light yellow solid, powder, or crystal[1][4][6]
Melting Point 200.0 to 204.0 °C[1][3][4][6]
Boiling Point 301.2 °C at 760 mmHg[3][6]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1][6]
Solubility Slightly soluble in DMSO and Methanol[1][3][6]
pKa 7.80 ± 0.40 (Predicted)[1][3][6]
LogP 0.49 to 0.90[3][5]
Vapor Pressure 0.000597 mmHg at 25°C[3][6]
Hydrogen Bond Donor Count 1[3][5]
Hydrogen Bond Acceptor Count 3 - 4[3][5]
Rotatable Bond Count 1[3][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the S-methylation of 2-thiouracil (also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one).[7]

Materials:

  • 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Thiouracil)

  • Iodomethane (CH₃I)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Deionized Water

  • Ice

Procedure: [7]

  • Prepare an aqueous solution of sodium hydroxide (e.g., 23 g NaOH in 200 mL water).

  • To this solution, add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (e.g., 37 g).

  • Add iodomethane (e.g., 20 mL) to the mixture.

  • Stir the reaction mixture overnight at room temperature to allow for the methylation to proceed.

  • After overnight stirring, neutralize the reaction by adding acetic acid (e.g., 17 mL). This will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the collected solid with ice-cold water to remove any remaining salts and impurities.

  • Dry the resulting solid to yield the final product, this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product r1 2-Thiouracil p1 Mix & Stir Overnight (Room Temperature) r1->p1 r2 Iodomethane r2->p1 r3 Sodium Hydroxide (aq) r3->p1 p2 Neutralize with Acetic Acid p1->p2 p3 Precipitation p2->p3 p4 Filter & Wash (Ice Water) p3->p4 p5 Dry p4->p5 prod This compound p5->prod

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purity is often reported as >98% by area percentage.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the chemical structure by identifying the arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule (142.02008399), confirming its elemental composition.[3]

  • Melting Point Analysis: Comparison of the experimental melting point with the literature value (200-204 °C) serves as a good indicator of purity.[1][3][4]

Biological Activity and Applications

While a versatile synthetic intermediate, this compound also exhibits direct biological activity.

Inhibition of Nitric Oxide Synthase (NOS)

This compound is documented as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. By competitively inhibiting NOS, this compound can reduce the production of NO from its substrate, L-arginine. This mechanism is of significant interest in research areas where modulation of NO levels is a therapeutic goal, such as in certain inflammatory conditions or cardiovascular diseases.

G Mechanism of NOS Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalyzes Signaling Downstream Signaling Pathways NO->Signaling Inhibitor This compound Inhibitor->NOS Competitively Inhibits

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Synthetic Precursor in Drug Development

The 4-pyrimidone-2-thioether scaffold is a valuable building block for creating more complex, functionalized pyrimidines found in many bioactive molecules.[8] The structure allows for regioselective functionalization at the 2- and 4-positions. A prominent example is its use as a key intermediate in the synthesis of Adagrasib , a potent and selective covalent inhibitor of the KRASG12C protein, which is a significant target in non-small cell lung cancer therapy.[8] This highlights the compound's importance in providing a core structure for developing targeted therapeutics.

G Role as a Synthetic Precursor Start This compound Step1 Regioselective Functionalization Start->Step1 Intermediate Advanced Pyrimidine Intermediate Step1->Intermediate Step2 Further Synthesis Steps Intermediate->Step2 Final Bioactive Molecules (e.g., Adagrasib) Step2->Final

Caption: Logical flow of the use of the compound as a chemical building block.

References

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS 5751-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidin-4-ol, also known as S-Methyl-2-thiouracil, is a versatile heterocyclic compound with the CAS number 5751-20-2. This pyrimidine derivative serves as a crucial building block in medicinal chemistry and drug discovery, exhibiting a range of biological activities. It is recognized as a competitive inhibitor of Nitric Oxide Synthase (NOS) and shows potential in the development of novel therapeutics for various conditions, including inflammatory diseases, cancer, and viral infections. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its potential mechanisms of action and involvement in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₅H₆N₂OS and a molecular weight of 142.18 g/mol .[1][2] It is slightly soluble in DMSO and methanol.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆N₂OS[3]
Molecular Weight 142.181 g/mol [3]
Melting Point 200.0 to 204.0 °C[3]
Boiling Point 301.2 °C at 760 mmHg[3]
Density 1.35 g/cm³[3]
Flash Point 136 °C[3]
pKa 7.80 ± 0.40 (Predicted)[3]
LogP 0.49180[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
Appearance White to Off-White Solid[4]
Storage Temperature Room Temperature, Sealed in dry[3]

Synthesis

The primary synthetic route to this compound involves the S-methylation of 2-thiouracil. Two common experimental protocols are detailed below.

Experimental Protocol 1: Synthesis from 2-Thiouracil and Methyl Iodide

This procedure involves the reaction of 2-thiouracil with methyl iodide in the presence of a base.

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Water

  • Ice bath

  • Vacuum filtration apparatus

Procedure: [5]

  • Dissolve 33.3 g (0.26 mol) of 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water; ~0.52 mol).

  • Cool the mixture in an ice bath to an internal temperature of 0 °C.

  • Slowly add 18.5 mL (0.29 mol) of methyl iodide to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the resulting pale yellow solution to 0 °C.

  • Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold water (3 x 150 mL).

  • Dry the product to afford 2-(methylthio)pyrimidin-4-one as a white powder (Yield: 37.4 g, 98%).

Experimental Protocol 2: Alternative Synthesis from 2-Thiouracil and Iodomethane

This is a slight variation of the first protocol.

Materials: [6]

  • 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (2-thiouracil)

  • Sodium hydroxide (NaOH)

  • Iodomethane (CH₃I)

  • Acetic acid

  • Water

  • Ice

Procedure: [6]

  • To an aqueous solution (200 mL) of sodium hydroxide (23 g), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL).

  • Stir the mixture overnight at room temperature.

  • Add acetic acid (17 mL) to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ice water.

  • Dry the residue to yield the title compound (28 g).

G Thiouracil 2-Thiouracil Intermediate Thiolate Anion Thiouracil->Intermediate Deprotonation NaOH NaOH (aq) MeI Methyl Iodide Product This compound Intermediate->Product S-Methylation (SN2) Product:n->Product:s AceticAcid Acetic Acid

Caption: Synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a variety of biological activities, positioning them as interesting scaffolds for drug development.

Nitric Oxide Synthase (NOS) Inhibition

This compound is reported to be a competitive inhibitor of Nitric Oxide Synthase (NOS).[7] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory conditions. Inhibition of iNOS is therefore a key therapeutic strategy.

This protocol is a general method to assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well microtiter plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

  • Calculate the percentage inhibition of NO production by the test compound.

G cluster_workflow Griess Assay Workflow SeedCells Seed RAW 264.7 Cells AddCompound Add this compound SeedCells->AddCompound AddLPS Add LPS to Induce NO Production AddCompound->AddLPS Incubate Incubate for 24h AddLPS->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant AddGriess Add Griess Reagent CollectSupernatant->AddGriess MeasureAbsorbance Measure Absorbance at 550 nm AddGriess->MeasureAbsorbance Calculate Calculate % Inhibition MeasureAbsorbance->Calculate

Caption: Workflow for the Griess Assay.

Anticancer and Kinase Inhibition Potential

The pyrimidine scaffold is a well-established pharmacophore in many anticancer drugs, often functioning as a kinase inhibitor. Derivatives of 2-(methylthio)pyrimidine have shown potential as inhibitors of various kinases, including Aurora kinases and those involved in the BMP2/SMAD1 signaling pathway.

While direct evidence for this compound is limited, its structural similarity to known kinase inhibitors suggests it could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Hypothesized Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->Akt Inhibition

Caption: Hypothesized PI3K/Akt/mTOR Inhibition.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-methylthio-1,4-dihydropyrimidine have demonstrated significant analgesic activity, suggesting an inhibition of peripheral pain mechanisms. This aligns with its potential as an anti-inflammatory agent through NOS inhibition.

This is a standard in vivo model for screening peripheral analgesic activity.

Materials:

  • Mice (e.g., Swiss albino)

  • 1% Acetic acid solution

  • This compound or its derivatives (test compounds)

  • Standard analgesic drug (e.g., Aspirin)

  • Vehicle (e.g., saline with 0.5% Tween 80)

Procedure:

  • Divide the mice into groups (control, standard, and test groups).

  • Administer the vehicle, standard drug, or test compound to the respective groups (e.g., intraperitoneally or orally).

  • After a set period (e.g., 30 minutes), inject 1% acetic acid solution intraperitoneally to induce writhing.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of protection (analgesic activity) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Antiviral Activity

Certain 2-thiopyrimidine derivatives have been evaluated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors.[6] This indicates a potential for developing antiviral agents based on this scaffold.

Summary of Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of 2-(methylthio)pyrimidine derivatives from various studies.

Table 2: Biological Activity of 2-(Methylthio)pyrimidine Derivatives

Derivative ClassTarget/AssayActivity (e.g., IC₅₀, % Inhibition)Reference(s)
2-Methylthio-1,4-dihydropyrimidinesAnalgesic (Acetic Acid Writhing)Up to 70.32% protection[3]
2-Thiopyrimidine derivativesCDK-1 InhibitionIC₅₀ = 5 µM[5]
2-Thiopyrimidine derivativesAnti-inflammatory37.4% at 100 mg/kg[5]
5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-onesHIV-1 Reverse TranscriptaseIC₅₀ values in the low µM range[6]
2-(Alkylthio)pyrimidin-4-onesLipoprotein-associated phospholipase A₂High potency and selectivity

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of a wide array of therapeutic agents. The established activity as a nitric oxide synthase inhibitor, coupled with the demonstrated potential of its derivatives in anticancer, analgesic, and antiviral applications, underscores the importance of continued research into this pyrimidine scaffold. Further elucidation of its specific molecular targets and signaling pathway interactions will be crucial in realizing its full therapeutic potential.

References

Spectroscopic and Mechanistic Insights into 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Methylthio)pyrimidin-4-ol, a molecule of interest in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. Furthermore, it visualizes the compound's known mechanism of action as a competitive inhibitor of Nitric Oxide Synthase (NOS), offering a valuable resource for researchers in drug discovery and development.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, publicly available dataset is not readily accessible, this guide compiles and analyzes the most relevant available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data:

A reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) indicates the following chemical shifts (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.1Broad Singlet1H-OH or -NH proton
7.85Doublet1HPyrimidine ring proton
5.79Doublet1HPyrimidine ring proton
2.5 (estimated)Singlet3H-SCH₃ protons

Note: The reported integration of a multiplet at 3.75 ppm for 8 protons in one source is considered anomalous and likely due to impurities or solvent. A singlet for the methylthio (-SCH₃) group is expected around 2.5 ppm. The broad singlet at approximately 12.1 ppm is characteristic of a proton attached to a heteroatom, consistent with the hydroxyl (-OH) or tautomeric N-H proton. The two doublets in the aromatic region are attributed to the coupled protons on the pyrimidine ring.

¹³C NMR Data:

While a specific spectrum for this compound is not available in the public domain, typical chemical shift ranges for substituted pyrimidines suggest the following expected signals:

AtomExpected Chemical Shift (ppm)
C=O160-170
C-S155-165
Pyrimidine C-H100-140
-SCH₃10-20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H StretchHydroxyl group (-OH)
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethyl C-H (-SCH₃)
~1700-1650C=O StretchCarbonyl group (keto tautomer)
~1600-1450C=C and C=N StretchPyrimidine ring
~1200C-O StretchC-O bond of the hydroxyl group
~700-600C-S StretchCarbon-sulfur bond
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₅H₆N₂OS), the expected molecular ion peak [M]⁺ would be at m/z 142.

Expected Fragmentation Pattern:

Common fragmentation pathways for similar heterocyclic compounds may involve:

  • Loss of the methylthio group (-SCH₃) resulting in a fragment at m/z 95.

  • Cleavage of the pyrimidine ring leading to various smaller charged fragments.

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and vortex or sonicate until the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The sample is placed in the spectrometer's probe.

  • A series of radiofrequency pulses are applied to the sample.

  • The resulting free induction decay (FID) signal is detected.

  • Fourier transformation of the FID yields the NMR spectrum.

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

The workflow for acquiring NMR data can be visualized as follows:

NMR Experimental Workflow
Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride).

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

Data Acquisition (FTIR):

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Record a background spectrum of the clean, empty salt plate.

  • Record the sample spectrum.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

The process of preparing a solid sample for IR analysis is outlined below:

IR_Sample_Prep cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate film Thin Solid Film Formed evaporate->film background Record Background Spectrum film->background sample Record Sample Spectrum background->sample subtract Subtract Background sample->subtract final_spectrum Final IR Spectrum subtract->final_spectrum

IR Sample Preparation and Data Acquisition
Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam.

  • This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

  • The excess energy can cause the molecular ion to fragment into smaller, charged ions.

Mass Analysis and Detection:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine, a critical signaling molecule in various physiological processes. As a competitive inhibitor, this compound likely binds to the active site of NOS, preventing the binding of the natural substrate, L-arginine, and thereby blocking the synthesis of nitric oxide.

The following diagram illustrates this inhibitory relationship:

NOS_Inhibition cluster_pathway Nitric Oxide Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Inhibitor This compound Inhibitor->NOS Competitively Inhibits

Inhibition of NOS by this compound

Tautomerism in 2-(Methylthio)pyrimidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of its tautomeric forms is critical for predicting its physicochemical properties, biological activity, and interactions with molecular targets. This document synthesizes theoretical principles, computational data, and experimental methodologies to offer a thorough understanding of the subject.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound, the primary tautomeric relationship is the lactam-lactim equilibrium, which is a specific type of keto-enol tautomerism. The molecule can exist in two main tautomeric forms: the lactam (keto) form, 2-(methylthio)pyrimidin-4(3H)-one, and the lactim (enol) form, this compound. A third, generally less stable, imino form, 2-(methylthio)pyrimidin-4(1H)-one, can also be considered.

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn influence its solubility, stability, and biological function. For pyrimidin-4-one derivatives, the lactam form is generally the most stable tautomer.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are depicted below. The equilibrium lies significantly towards the lactam (keto) forms.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental quantitative data for this compound is limited in the public domain, strong inferences can be drawn from studies on analogous compounds. Research on 4-hydroxypyrimidine and S-methyl-2-thiouracil has shown that the substitution of a hydrogen atom at the 2-position with a methylthio group does not significantly alter the tautomeric equilibrium. For 4-hydroxypyrimidine, the keto form is the major tautomer. Computational studies on pyrimidin-4-one and its derivatives consistently predict the higher stability of the keto tautomer.

The relative energies of the tautomers of 4-pyrimidinone, a closely related parent compound, have been computationally determined, providing a basis for understanding the stability of the tautomers of this compound.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Pyrimidin-4(1H)-one0.000.00
Pyrimidin-4(3H)-one+1.2+0.8
4-Hydroxypyrimidine+5.8+4.5

Note: Data extrapolated from computational studies on 4-pyrimidinone. The methylthio group is expected to have a minor influence on these relative energies.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium is primarily achieved through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Shim the instrument to obtain optimal magnetic field homogeneity.

    • Set the appropriate spectral width, number of scans, and relaxation delay. A longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant and recorded temperature, as the equilibrium can be temperature-dependent.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the distinct signals corresponding to the lactam and lactim tautomers. Key signals to monitor include the N-H proton of the lactam form and the O-H proton of the lactim form, as well as the aromatic protons which will have slightly different chemical shifts in each tautomer.

    • Integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

NMR_Workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (High-field NMR, Shimming) A->B C Data Acquisition (Constant Temperature) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Identify Tautomer Signals) D->E F Quantification (Integrate Unique Signals) E->F

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents or at different pH values. The lactam and lactim forms possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different ratios of a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., water).

  • pH Series: Prepare a series of buffered aqueous solutions with a range of pH values. Add a small aliquot of the stock solution to each buffer.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the position and intensity of the absorption bands. The appearance of isosbestic points can indicate a two-component equilibrium. The relative amounts of the tautomers can be estimated from the absorbance values at the λmax of each form, if these are known or can be determined from model compounds where the tautomeric form is fixed.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Computational Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Energy Calculation: Calculate the relative electronic energies, Gibbs free energies, and enthalpies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

DFT_Workflow cluster_dft Computational Chemistry Workflow A Build Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain ZPVE) B->C D Incorporate Solvation Model (e.g., PCM, SMD) C->D E Calculate Relative Energies (Electronic, Gibbs Free Energy) D->E

Solubility Profile of 2-(Methylthio)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Methylthio)pyrimidin-4-ol, a compound of interest in pharmaceutical research and development. Due to its structural motifs, understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and screening protocols. This document compiles available solubility data, details relevant experimental methodologies, and illustrates key workflows and relationships pertinent to solubility studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting and understanding its solubility behavior.

PropertyValueReference
Molecular FormulaC₅H₆N₂OS[1]
Molecular Weight142.18 g/mol [1]
Melting Point200.0 to 204.0 °C[1]
pKa (Predicted)7.80 ± 0.40[1]
LogP0.49180[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

Quantitative Solubility Data

SolventTemperatureSolubilityReference
Dimethyl Sulfoxide (DMSO)Room TemperatureSlightly Soluble[1]
MethanolRoom TemperatureSlightly Soluble[1]

The presence of a hydroxyl group suggests potential solubility in polar solvents.[2]

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of crystalline compounds like this compound is the gravimetric method. This approach is widely used for pyrimidine derivatives and involves measuring the mass of the solute dissolved in a known mass of solvent at a constant temperature.

Gravimetric Method

The gravimetric method is a robust technique to determine the equilibrium solubility of a compound in a specific solvent at various temperatures.

Experimental Workflow:

G A Add excess this compound to a known mass of solvent in a sealed vial. B Agitate the mixture in a thermostated bath at a constant temperature for an extended period (e.g., 24-72h) to reach equilibrium. A->B C Cease agitation and allow the suspension to settle for several hours. B->C D Carefully withdraw a known mass of the supernatant (saturated solution) using a pre-heated syringe. C->D E Transfer the supernatant to a pre-weighed container. D->E F Evaporate the solvent under vacuum or in an oven at a suitable temperature. E->F G Weigh the container with the dried solute to determine the mass of dissolved this compound. F->G H Calculate solubility (e.g., in g/100g of solvent or mole fraction). G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Key Steps in the Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known quantity of the organic solvent in a sealed container to ensure the formation of a saturated solution.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. Studies on similar pyrimidine derivatives suggest stirring for at least 3 hours after the desired temperature is stable.

  • Sampling: After equilibration, the agitation is stopped, and the undissolved solid is allowed to sediment. A sample of the clear supernatant is carefully withdrawn.

  • Solvent Evaporation and Weighing: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated. The mass of the remaining solid solute is then determined.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its inherent properties and the characteristics of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties A This compound (Crystal Lattice Energy, pKa, LogP, H-bonding) C Solute-Solvent Interactions A->C B Organic Solvent (Polarity, H-bond donor/acceptor capacity) B->C D Resulting Solubility C->D

Caption: Logical relationship of factors influencing solubility.

The key considerations are:

  • Solute Properties: The crystal lattice energy of the solid form must be overcome for dissolution to occur. The pKa and LogP values provide insights into the compound's acidity/basicity and lipophilicity, respectively.

  • Solvent Properties: The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are critical in forming favorable interactions with the solute.

  • Solute-Solvent Interactions: Favorable interactions, such as hydrogen bonding and dipole-dipole interactions, between this compound and the solvent molecules will promote solubility.

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and coenzymes, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological significance and versatile chemical tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these potent compounds.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have emerged as a cornerstone in modern oncology, with numerous approved drugs and clinical candidates targeting the aberrant signaling pathways that drive cancer progression.[2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.[3]

Key Molecular Targets and Signaling Pathways

A primary strategy in the development of pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[4] Two of the most successfully targeted kinase families are the Epidermal Growth Factor Receptors (EGFRs) and the Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway: The EGFR signaling cascade plays a pivotal role in the development and progression of many solid tumors.[5] Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis.[6][7]

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

CDK Signaling Pathway: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[1] Pyrimidine-based inhibitors can induce cell cycle arrest and apoptosis by targeting specific CDKs, such as CDK2, CDK4/6, and CDK9.[4][8][9]

CDK_Signaling_Pathway G1 G1 Phase S S Phase (DNA Synthesis) CDK2_CyclinE CDK2-Cyclin E G1->CDK2_CyclinE G2 G2 Phase CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA M M Phase (Mitosis) CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb CDK2_CyclinE->S CDK2_CyclinA->G2 CDK1_CyclinB->M E2F E2F Rb->E2F E2F->S Promotes Transcription Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->CDK46_CyclinD Inhibits Pyrimidine->CDK2_CyclinE Inhibits

Caption: Cell cycle regulation by CDKs and inhibition by pyrimidine derivatives.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
1 EGFRPC-3 (Prostate)0.099 (WT), 0.123 (T790M)[10]
2 FAKMDA-MB-231 (Breast)Not Specified[10]
3 LckColon Cancer Cell Lines0.24 - 1.26 (GI50)[10]
4f Not SpecifiedMCF-7 (Breast)1.629[11]
4i Not SpecifiedMCF-7 (Breast)1.841[11]
4a Not SpecifiedA549 (Lung)3.304[11]
4i Not SpecifiedA549 (Lung)2.305[11]
Compound 5 Not SpecifiedHeLa (Cervical)0.3[12]
Compound 4i Thiazolo[3,2-a]pyrimidineMCF-7 (Breast)0.33[13]
Compound 4i Thiazolo[3,2-a]pyrimidineHeLa (Cervical)0.52[13]
Compound 4i Thiazolo[3,2-a]pyrimidineHepG2 (Liver)3.09[13]
Derivative 5 PyridopyrimidineHeLa (Cervical)9.27[2]
Derivative 5 PyridopyrimidineMCF-7 (Breast)7.69[2]
Derivative 5 PyridopyrimidineHepG-2 (Liver)5.91[2]
Compound 3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[14]
Compound 3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[14]
Compound 3 Chromeno[2,3-d]pyrimidineMCF-7, A549, HepG21.61 - 2.02[15]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainFungal StrainMIC (µM/ml)Reference
Compound 2 S. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaC. albicans, A. nigerSignificant Activity[16]
Compound 5 S. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaC. albicans, A. nigerSignificant Activity[16]
Compound 10 S. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaC. albicans, A. nigerSignificant Activity[16]
Compound 11 S. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaC. albicans, A. nigerSignificant Activity[16]
Compound 12 S. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaC. albicans, A. nigerSignificant Activity[16]
Compounds 9d, 9n, 9o, 9p S. aureus, B. subtilis, E. coli, P. aeruginosaA. flavus, C. albicansPromising Results[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyrimidine derivatives (dissolved in DMSO)

  • 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Pyrimidine Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have shown promise as broad-spectrum antiviral agents, with activity against a range of RNA and DNA viruses.[19][20]

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 50% cytotoxic concentration (CC50) is the concentration of a drug that kills half the cells in a cell culture. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Compound IDVirusAssayEC50 (µM)CC50 (µM)SIReference
PPD-2 HSV-1Plaque Reduction8.7>100>11.5[21]
PPD-3 HCoV-229ECPE1.9>50>26.3[21]
PPD-4 HCoV-229ECPE3.1>50>16.1[21]
Gemcitabine Influenza A (H1N1)Cell Viability0.3 - 0.7>300>464.8[22]
Compound 2h SARS-CoV-2S-positive cell count0.46>100>217.4[22]
Unnamed Influenza A and BPlaque Formation0.01 - 0.1Not Specified>500 to >10,000 (stationary cells)[23]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • Pyrimidine derivatives

  • 96-well plates

  • Cell culture medium

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.

  • Infection and Treatment: Remove the growth medium and infect the cells with the virus. Simultaneously, add serial dilutions of the pyrimidine derivatives. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate until the virus control wells show 80-100% CPE.

  • Staining: Fix and stain the cells with a crystal violet solution.

  • Quantification: Elute the stain and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[24][25]

Quantitative Anti-inflammatory Activity Data
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
L1 COX-2Comparable to MeloxicamHigh[24]
L2 COX-2Comparable to MeloxicamHigh[24]
Compound 5 COX-20.04Not Specified[25]
Compound 6 COX-20.04Not Specified[25]
Compound 10c, 10e, 10h-j, 14e-f, 14i, 16 COX-20.041 - 0.081139.74 - 321.95[26]
Compound 3b, 5b, 5d COX-20.16 - 0.20Not Specified[27]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Pyrimidine derivatives

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Incubation: Incubate the COX enzyme with the pyrimidine derivative at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation using a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Other Notable Biological Activities

Beyond the major areas discussed, pyrimidine derivatives have shown potential in treating a variety of other conditions. For instance, certain derivatives have been identified as bone anabolic agents that promote osteogenesis via the BMP2/SMAD1 signaling pathway.[28][29]

BMP2/SMAD1 Signaling Pathway

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a critical role in bone formation. Pyrimidine derivatives can activate this pathway, leading to osteoblast differentiation and bone regeneration.

BMP2_SMAD1_Signaling_Pathway BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates Pyrimidine Pyrimidine Derivative Pyrimidine->BMPR Activates pSMAD158 pSMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) Complex->Gene_Expression Osteogenesis Osteoblast Differentiation & Bone Formation Gene_Expression->Osteogenesis

Caption: BMP2/SMAD1 signaling pathway activated by pyrimidine derivatives.

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory and regenerative medicine, underscores the immense potential of this heterocyclic core. This technical guide has provided a comprehensive overview of the current landscape, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. It is anticipated that continued exploration of the chemical space around the pyrimidine nucleus, guided by a deep understanding of its structure-activity relationships and biological targets, will lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

2-(Methylthio)pyrimidin-4-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core functionalized with a methylthio group at the 2-position and a hydroxyl group at the 4-position. This strategic arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the methylthio and hydroxyl groups provides two distinct reaction sites for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers.

Chemical and Physical Properties

This compound is typically a solid at room temperature with limited solubility in polar solvents like DMSO and methanol.[2][3] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

PropertyValueSource
Molecular Formula C₅H₆N₂OS[2][3][4][5]
Molecular Weight 142.18 g/mol [1][2][4][5][6][7]
CAS Number 5751-20-2, 124700-70-5, 124700-69-2[1][2][3][4][5]
Appearance Solid[2]
Melting Point 200.0 to 204.0 °C[3]
Boiling Point 301.2 °C at 760 mmHg[3]
Density 1.35 g/cm³[3]
pKa 7.80 ± 0.40 (Predicted)[3]
LogP 0.49180[3]
Storage Sealed in dry, Room Temperature or 2-8°C[3][4][8]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the S-methylation of 2-thiouracil. This reaction proceeds readily in the presence of a base and a methylating agent, such as methyl iodide.

Synthesis_Workflow Thiouracil 2-Thiouracil Product This compound Thiouracil->Product S-methylation Base Base (e.g., NaOH) Base->Thiouracil MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Thiouracil

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below.

Protocol 1:

  • Reactants: 2-Thiouracil (33.3 g, 0.26 mol), sodium hydroxide (20.8 g, 0.52 mol), and methyl iodide (18.5 mL, 0.29 mol).[7]

  • Procedure:

    • Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).[7]

    • Cool the mixture in an ice bath to an internal temperature of 0°C.[7]

    • Slowly add methyl iodide to the reaction mixture.[7]

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

    • Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.[7]

    • Collect the white precipitate that forms by vacuum filtration.[7]

    • Wash the precipitate with cold water (3 x 150 mL) and dry to afford this compound as a white powder.[7]

  • Yield: 37.4 g (98%).[7]

Protocol 2:

  • Reactants: 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g), sodium hydroxide (23 g), and iodomethane (20 mL).[6]

  • Procedure:

    • To an aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and iodomethane.[6]

    • Stir the mixture overnight at room temperature.[6]

    • Add acetic acid (17 mL) to the reaction mixture.[6]

    • Collect the precipitate by filtration and wash with ice water.[6]

    • Dry the residue to yield the final product.[6]

  • Yield: 28 g.[6]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two functional groups. The methylthio group can be oxidized to the more reactive methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The hydroxyl group can also be modified, for example, by conversion to a halide, enabling cross-coupling reactions.[1]

Reactivity_Pathways Start This compound Oxidized 2-(Methylsulfonyl)pyrimidin-4-one Start->Oxidized Oxidation (e.g., mCPBA) Halogenated 4-Chloro-2-(methylthio)pyrimidine Start->Halogenated Halogenation (e.g., POCl3) Substituted 2-Substituted-pyrimidin-4-one (e.g., amino, alkoxy) Oxidized->Substituted SNAr with Nucleophiles (Nu-) CrossCoupled 4-Aryl/Alkyl-2-(methylthio)pyrimidine Halogenated->CrossCoupled Cross-Coupling (e.g., Suzuki)

Caption: Key reaction pathways for the functionalization of this compound.

Oxidation of the Methylthio Group

Oxidation of the methylthio group to a methylsulfonyl group significantly enhances the electrophilicity of the C2 position of the pyrimidine ring. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 2-(methylsulfonyl)pyrimidine is a highly reactive intermediate for SNAr reactions.

Experimental Example: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-one

While a specific protocol for the oxidation of this compound was not found in the initial search, a general procedure for a similar substrate is referenced in the synthesis of antitubercular compounds. The oxidation of a thiomethyl-pyrimidin-4-one derivative (55d) with mCPBA was used to create the corresponding sulfone (intermediate for compound 35).[9] This suggests that standard oxidation conditions would be applicable.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group itself can be displaced by strong nucleophiles, but the corresponding methylsulfonyl group is far more labile.[10][11] This allows for the introduction of a wide variety of substituents at the C2 position, including amines, thiols, and alkoxides. This reactivity is central to its use in creating libraries of compounds for biological screening. For example, the reaction of 6-substituted-2-(methylthio)pyrimidin-4-ones with hydrazine hydrate is a key step in the synthesis of 2-hydrazinylpyrimidin-4(1H)-ones, which are versatile intermediates for constructing pyrazole-containing molecules.[9]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one

  • Reactants: 6-Methyl-2-(methylthio)pyrimidin-4-one and hydrazine hydrate.

  • Procedure: Reflux the starting material with hydrazine hydrate in ethanol.[9] (Further details on stoichiometry and reaction time would be found in the cited literature).

Reactions at the 4-Position

The hydroxyl group at the C4 position can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). This transformation opens up the C4 position to nucleophilic substitution or participation in cross-coupling reactions like the Suzuki reaction to introduce aryl or other carbon-based substituents.[1]

Applications in Synthesis and Medicinal Chemistry

This compound is a cornerstone building block for the synthesis of complex heterocyclic systems with significant biological activity.

Application_Workflow BuildingBlock This compound Intermediate Functionalized Pyrimidine Intermediate BuildingBlock->Intermediate Key Transformations (Oxidation, SNAr, etc.) FinalCompound Biologically Active Molecules Intermediate->FinalCompound Further Synthesis KinaseInhibitors Kinase Inhibitors FinalCompound->KinaseInhibitors Antitubercular Antitubercular Agents FinalCompound->Antitubercular Other Other Therapeutics FinalCompound->Other

Caption: Logical workflow from building block to therapeutic candidates.

Kinase Inhibitors

The pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors. The ability to functionalize both the C2 and C4 positions of this compound allows for the systematic exploration of the chemical space around the pyrimidine core, which is crucial for optimizing binding affinity and selectivity for specific kinase targets.[1]

Antitubercular Agents

A notable application is in the synthesis of 2-pyrazolylpyrimidinones, which have shown promise as antitubercular agents.[9] In this synthesis, 2-(methylthio)pyrimidin-4-one derivatives are converted to 2-hydrazinyl intermediates, which are then cyclized to form the pyrazole ring. This highlights the role of the methylthio group as a masked reactive site that can be readily converted to a hydrazinyl group for further heterocycle formation.[9]

Other Bioactive Molecules

The versatility of this building block extends to the synthesis of various other heterocyclic systems. For instance, derivatives have been used to create 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazides, which have been investigated for their growth stimulant properties.[12] It is also a known competitive inhibitor of Nitric Oxide Synthase (NOS).[3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct and tunable reactivity of its methylthio and hydroxyl functional groups, provides a robust platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the construction of kinase inhibitors, antitubercular agents, and other bioactive compounds underscores its importance for researchers, particularly those in the fields of medicinal chemistry and drug development. The synthetic pathways and protocols outlined in this guide offer a practical framework for leveraging this valuable scaffold in the pursuit of novel chemical entities.

References

Potential Therapeutic Targets of 2-(Methylthio)pyrimidin-4-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylthio)pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, engaging with a variety of molecular targets implicated in numerous disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Anticancer Activity: Dual Inhibition of BRD4 and PLK1

Certain aminopyrimidine derivatives structurally related to the this compound core have emerged as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two crucial regulators of cell cycle progression and gene expression in cancer cells.

Quantitative Data: BRD4 and PLK1 Inhibition

The inhibitory activities of lead compounds are summarized below.

CompoundTargetIC50 (µM)Reference
4 BRD40.029[1]
PLK10.094[1]
7 BRD40.042[1]
PLK10.02[1]
Volasertib (Reference) BRD40.017[1]
PLK10.025[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HT-29, U-937) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway: BRD4 and PLK1 in Cancer

Caption: Dual inhibition of BRD4 and PLK1 by pyrimidine derivatives.

Bone Anabolic Activity: Promotion of Osteogenesis via BMP2/SMAD1 Pathway

Derivatives of 2-aminopyrimidine have been identified as potent bone anabolic agents that promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

Quantitative Data: Osteogenic Potency
CompoundActivityConcentrationIn Vivo DoseReference
18a Promotes osteogenesis1 pM (in vitro)5 mg/kg[2][3]
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Culture: Osteoblast precursor cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations.

  • Cell Lysis: After a specified incubation period (e.g., 7 days), the cells are lysed.

  • ALP Activity Measurement: The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate. The production of p-nitrophenol is measured colorimetrically at 405 nm.

  • Data Normalization: ALP activity is normalized to the total protein content in each sample.

Signaling Pathway: BMP2/SMAD1 in Osteogenesis

BMP2_SMAD1_Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR SMAD1 SMAD1 BMPR->SMAD1 pSMAD1 p-SMAD1 SMAD1->pSMAD1 phosphorylation pSMAD1_n p-SMAD1 pSMAD1->pSMAD1_n translocation RUNX2 RUNX2 Expression Osteogenesis Osteogenic Genes RUNX2->Osteogenesis pSMAD1_n->RUNX2 Derivative Pyrimidine Derivative (18a) Derivative->BMPR activates pathway

Caption: Activation of the BMP2/SMAD1 pathway promoting osteogenesis.

Analgesic Activity

2-Methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant analgesic properties, primarily through the inhibition of peripheral pain mechanisms.

Quantitative Data: Analgesic Activity
CompoundSubstituent at C4Analgesic Activity (%)Reference
IIh p-dimethylaminophenyl70.32[4]
IIk Unsubstituted58.45[4]
IIe p-chlorophenyl57.08[4]
IIl Unsubstituted50.68[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a standard in vivo model for assessing peripheral analgesic activity.

  • Animal Model: Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Calculation of Analgesic Activity: The percentage of protection (analgesic activity) is calculated by comparing the number of writhes in the treated group to the control group. % Protection = [(Control mean - Treated mean) / Control mean] x 100

Other Potential Therapeutic Targets

Research has indicated the potential of this compound derivatives to interact with several other important biological targets.

Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Inhibition

2-(Alkylthio)pyrimidin-4-ones have been designed as reversible inhibitors of Lp-PLA2, an enzyme implicated in the pathogenesis of atherosclerosis.[5][6] Further studies are needed to quantify the inhibitory potency of 2-(methylthio) specific derivatives.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Pyrimidine derivatives are being explored as inhibitors of DPP-IV for the treatment of type 2 diabetes.[7] Some have shown potent inhibition with IC50 values in the nanomolar range.

Tubulin Polymerization Inhibition

Pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization, suggesting their potential as anticancer agents.[8] Certain pyrazolo[1,5-a]pyrimidine analogs exhibit potent antiproliferative activity with IC50 values in the low nanomolar range (e.g., 24.8 nM and 28 nM).[9]

Non-Nucleoside HIV-1 Reverse Transcriptase (NNRT) Inhibition

Derivatives of the pyrimidine-2,4-dione scaffold have shown activity as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[10]

Experimental Workflow: General Enzyme Inhibition Assay

The following workflow can be adapted for screening inhibitors against targets like Lp-PLA2, DPP-IV, and HIV-1 RT.

Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions Start->Prep Reaction Incubate Enzyme, Substrate, and Test Compound Prep->Reaction Detection Measure Product Formation (e.g., colorimetric, fluorometric) Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis End End Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Plant Growth Stimulation

Some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown a pronounced stimulating action on plant growth.[11]

This guide highlights the significant therapeutic potential of this compound derivatives across various disease areas. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers to design and develop novel and effective therapeutic agents based on this versatile chemical scaffold.

References

Methodological & Application

Synthesis of 2-(Methylthio)pyrimidin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Methylthio)pyrimidin-4-ol and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.

Introduction

The this compound core is a privileged structure in drug discovery. The methylthio group at the 2-position and the hydroxyl group at the 4-position are amenable to a variety of chemical modifications, allowing for the generation of diverse chemical libraries for biological screening.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in oncology.[3][4]

This guide outlines the fundamental synthesis of the parent compound and protocols for subsequent derivatization through common and effective synthetic methodologies.

Synthesis of the Core Scaffold: this compound

The most direct and high-yielding synthesis of this compound involves the S-methylation of 2-thiouracil.[5]

Experimental Protocol

Materials:

  • 2-Thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

  • Sodium hydroxide (NaOH)

  • Iodomethane (Methyl iodide, CH₃I)

  • Acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 23 g of sodium hydroxide in 200 mL of deionized water.

  • To this solution, add 37 g of 2-thiouracil and stir until a homogenous solution is obtained.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 20 mL of iodomethane to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • After the reaction is complete, cool the mixture again in an ice bath.

  • Neutralize the reaction mixture by the slow addition of 17 mL of acetic acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with ice-cold water.

  • Dry the solid product under vacuum to yield this compound.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-ThiouracilNaOH, CH₃I, Acetic AcidWaterOvernightRoom Temperature~75% (28g from 37g)[5]

Derivatization of this compound

The this compound scaffold can be further functionalized at the 4-position (hydroxyl group) or by displacement of the 2-methylthio group.

O-Alkylation and Acylation at the 4-Position

The hydroxyl group at the 4-position can be readily alkylated or acylated to introduce various side chains.

General Protocol for O-Alkylation:

  • To a solution of this compound in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).

  • Add the desired alkylating agent (e.g., alkyl halide, benzyl halide).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Example Syntheses of O-substituted Derivatives:

DerivativeReagentsBaseSolventYieldReference
2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazideEthyl chloroacetate, Hydrazine hydrateK₂CO₃Acetone87%[6]
5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-aminePhenyl isothiocyanate, H₂SO₄--69%[6]
Synthesis of 2-Anilino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The 2-methylthio group can be displaced by various nucleophiles, such as anilines, to generate 2-anilinopyrimidin-4-ol derivatives. This transformation is often a key step in the synthesis of kinase inhibitors.

General Protocol for SNAr with Anilines:

  • A mixture of this compound (or its 6-substituted analog) and the desired aniline is heated in a high-boiling solvent or neat.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Example Syntheses of 2-Anilino Derivatives:

Starting MaterialAnilineSolventTemperatureTimeYieldReference
6-methyl-2-(methylthio)pyrimidin-4-olPiperidinen-Butanol130-140°C15 hHigh[7]
6-methyl-2-(methylthio)pyrimidin-4-olMorpholinen-Butanol130-140°C15 hHigh[7]

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are potent inhibitors of protein kinases involved in cancer cell signaling, such as EGFR and VEGFR. The general workflow for the development of these inhibitors is outlined below.

Experimental Workflow for Kinase Inhibitor Development

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_evaluation Preclinical Evaluation start This compound Scaffold derivatization Derivatization (e.g., SNAr, Suzuki Coupling) start->derivatization library Library of Derivatives derivatization->library screening In vitro Kinase Assay (e.g., EGFR, VEGFR) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt cell_assays Cell-based Assays (Proliferation, Apoptosis) lead_opt->cell_assays in_vivo In vivo Animal Models cell_assays->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: General workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

Target Signaling Pathway: EGFR/VEGFR Inhibition

The synthesized derivatives often target the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K PLCg PLCγ VEGFR->PLCg ligand_egf EGF ligand_egf->EGFR ligand_vegf VEGF ligand_vegf->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->transcription PKC PKC PLCg->PKC proliferation Proliferation transcription->proliferation survival Survival transcription->survival angiogenesis Angiogenesis transcription->angiogenesis inhibitor This compound Derivative inhibitor->EGFR Inhibition inhibitor->VEGFR Inhibition

Caption: Simplified EGFR and VEGFR signaling pathways targeted by this compound derivatives.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a wide array of biologically active compounds. The synthetic protocols outlined in this document provide a foundation for researchers to generate libraries of these derivatives for drug discovery programs, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The straightforward synthesis of the core structure and the versatility of its subsequent functionalization make it an attractive scaffold for medicinal chemists.

References

Application Notes and Protocols: Electrophilic Reactions of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleic acid bases and various therapeutic agents.[1][2] The presence of multiple reactive sites—specifically, the nitrogen atoms of the pyrimidine ring, the exocyclic oxygen, and the methylthio group—allows for a diverse range of chemical modifications through reactions with electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including alkylating, acylating, and halogenating agents. Understanding these reactions is crucial for the synthesis of novel pyrimidine derivatives with potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Tautomerism of this compound

It is essential to recognize that this compound can exist in tautomeric forms: the 4-ol (pyrimidin-4-ol) and the 4-one (pyrimidin-4(3H)-one) forms. The equilibrium between these tautomers can be influenced by the solvent and the presence of acids or bases.[5][6] The predominant tautomer under specific reaction conditions will dictate the site of electrophilic attack.

tautomerism cluster_0 Tautomeric Equilibrium start This compound keto 2-(Methylthio)pyrimidin-4(3H)-one (Keto form) enol This compound (Enol form) keto->enol H+ shift

Caption: Tautomeric forms of this compound.

Reactions with Electrophiles

Alkylation Reactions

Alkylation of this compound can result in a mixture of N- and O-alkylated products, depending on the reaction conditions and the alkylating agent used.[7] The reaction typically proceeds via nucleophilic attack from either the nitrogen at the 3-position or the oxygen at the 4-position on the electrophilic carbon of the alkyl halide.

General Reaction Scheme:

alkylation cluster_0 Alkylation of this compound start This compound reagent R-X (Alkyl Halide) n_product N-Alkylated Product reagent->n_product N-alkylation o_product O-Alkylated Product reagent->o_product O-alkylation halogenation_workflow start Start: this compound dissolve Dissolve in suitable solvent (e.g., water, DMSO) start->dissolve add_reagents Add halogen source (e.g., NaX) and oxidant (e.g., K2S2O8) dissolve->add_reagents heat Heat reaction mixture (e.g., 80 °C) add_reagents->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Column chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Halogenated Product characterize->end

References

Protocol for N-Alkylation of 2-(Methylthio)pyrimidin-4-ol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry and drug development, enabling the synthesis of a diverse array of biologically active molecules. The introduction of alkyl groups at the nitrogen atoms of the pyrimidine ring can significantly modulate the pharmacological properties of the parent molecule. 2-(Methylthio)pyrimidin-4-ol is a key intermediate in the synthesis of various therapeutic agents. The selective N-alkylation of this molecule is a critical step in the development of novel compounds. This application note provides a detailed protocol for the N-alkylation of this compound, with a focus on controlling regioselectivity between N1 and N3 positions.

The pyrimidine ring system is a fundamental component of numerous biologically active compounds, including anticancer and antiviral agents. The strategic placement of substituents on this heterocyclic core is crucial for optimizing therapeutic efficacy. Alkylation of the nitrogen atoms within the pyrimidine ring is a common strategy to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Regioselectivity in Pyrimidine Alkylation

The alkylation of this compound can theoretically occur at the N1 and N3 positions, as well as the exocyclic oxygen (O-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, N-alkylation is favored over O-alkylation, particularly when using strong bases and polar aprotic solvents. The differentiation between N1 and N3 alkylation is more nuanced and can be influenced by steric and electronic factors of both the pyrimidine substrate and the alkylating agent.

Data Presentation: N-Alkylation Reaction Conditions and Yields

The following table summarizes various reported conditions for the alkylation of pyrimidin-4-one systems, providing a comparative overview of reagents, solvents, and their impact on product yields.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
12-ThiopyrimidineChloromethyl ethersK₂CO₃DMFRoom Temp-2-S-alkylpyrimidine-[1]
22-ThiopyrimidineAlkyl halideCH₃ONaCH₃OHRoom Temp-2-S-alkylpyrimidine-[1]
36-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneSubstituted alkyl halideK₂CO₃DMSORoom Temp122-Arylalkylthio-6-methyl pyrimidin-4-(3H)-one-[2]
44-amino-2,6-bis(alkyl(aryl)thio)pyrimidinesIodomethane, 1-iodopropane, benzyl bromide----N-monoalkylated products-[3]
5Uracil DerivativesBromo-ethylacetate, propargyl bromideAS@HTCAcetonitrile8012N1-Alkylated pyrimidine-[4]
62,3-dihydropyrimidin-4(1H)-one derivativesBenzylchloridesNaHDMFRoom Temp-N1-substituted dihydropyrimidin-4(1H)-one52-58[5]

Experimental Protocols

This section provides a detailed methodology for a general N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet/outlet

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start suspend_NaH Suspend NaH in anhydrous DMF under N2 at 0°C start->suspend_NaH add_substrate Add this compound solution dropwise suspend_NaH->add_substrate stir_deprotonation Stir at 0°C then room temperature for deprotonation add_substrate->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise at 0°C stir_deprotonation->add_alkyl_halide stir_reaction Stir at room temperature for 12-24h (Monitor by TLC) add_alkyl_halide->stir_reaction quench Quench with saturated aq. NaHCO3 stir_reaction->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end N-alkylated product purify->end

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for 2-(Methylthio)pyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive methylthio group and a pyrimidinone core, make it an attractive scaffold for the synthesis of diverse molecular libraries. This document provides an overview of its applications in drug discovery, focusing on its use in the development of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in research and development.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid. The methylthio group at the 2-position is a key functional handle that can be readily displaced by nucleophiles or oxidized to the corresponding sulfoxide or sulfone, allowing for a wide range of chemical modifications. The pyrimidin-4-ol core can exist in tautomeric forms, which can influence its interaction with biological targets.

General Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the S-methylation of 2-thiouracil.

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Water

  • Ice

Procedure: [1]

  • Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the resulting pale yellow solution to 0°C.

  • Acidify the solution with glacial acetic acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Dry the product to obtain this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the design and synthesis of potent and selective inhibitors for various enzymatic targets implicated in a range of diseases.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Therapeutic Relevance: Lp-PLA2 is a key enzyme in the inflammatory processes associated with atherosclerosis. Its inhibition is a promising strategy for the treatment of cardiovascular diseases.

Derivatives of 2-(alkylthio)pyrimidin-4-one have been identified as potent, reversible, and non-covalent inhibitors of Lp-PLA2.[2][3] These compounds have shown nanomolar potency and oral activity in preclinical models.

Quantitative Data:

Experimental Protocol: Lp-PLA2 Inhibition Assay

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2

  • Lp-PLA2 substrate (e.g., 1-O-(2-thio)hexanoyl-2-O-acetyl-sn-glycero-3-phosphocholine)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the Lp-PLA2 enzyme.

  • Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the Lp-PLA2 substrate and DTNB solution.

  • Immediately monitor the increase in absorbance at 412 nm in a microplate reader in kinetic mode. The absorbance change corresponds to the hydrolysis of the substrate.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway:

LpPLA2_Pathway cluster_lipoprotein Low-Density Lipoprotein (LDL) cluster_cell Macrophage LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 binds to OxPL Oxidized Phospholipids LysoPC Lyso-PC OxPL->LysoPC OxNEFA Oxidized NEFA OxPL->OxNEFA LpPLA2->OxPL hydrolyzes Inflammation Inflammatory Response LysoPC->Inflammation promotes OxNEFA->Inflammation promotes Inhibitor 2-(Alkylthio)pyrimidin-4-one Inhibitor Inhibitor->LpPLA2 inhibits

Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Therapeutic Relevance: DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are involved in glucose homeostasis. DPP-IV inhibitors are an established class of oral medications for the treatment of type 2 diabetes.[4]

Pyrimidinone and thio-pyrimidinone derivatives have been investigated as DPP-IV inhibitors, with some compounds demonstrating high potency.[4]

Quantitative Data:

Compound IDModification on Pyrimidine ScaffoldDPP-IV IC50 (µM)Reference
Compound 7 Thiazolopyrimidine with heterocyclic-substituted piperazine0.489[4]
Compound 8 Thiazolopyrimidine with heterocyclic-substituted piperazine0.329[4]
Compound (2) 2-benzylpyrrolidine derivative0.3[5]
Compound (3) Phenethyl-piperazine derivative1.2[5]
Compound (1) 4-benzylpiperidine derivative1.6[5]
Compound (4) 4-amino-1-benzylpiperidine derivative4.0[5]

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme.

  • Incubate the plate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Monitor the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow:

DPPIV_Workflow A Prepare Reagents (DPP-IV, Substrate, Buffer, Compounds) B Dispense Reagents into 96-well Plate (Buffer, Compound, Enzyme) A->B C Pre-incubation B->C D Add Substrate to Initiate Reaction C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate Reaction Rates) E->F G IC50 Determination F->G

Caption: Workflow for a DPP-IV enzymatic inhibition assay.

Kinase Inhibitors

Therapeutic Relevance: Kinases are a large family of enzymes that play critical roles in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established core structure in numerous approved kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors, is a privileged structure for the development of kinase inhibitors.[6][7] Several derivatives incorporating a methylthio group have shown potent inhibitory activity against various kinases.

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Derivatives:

Compound IDTarget KinaseKi (µM)Reference
SI83 Src0.025[6]
SI83 Abl>10[6]
SI83 Fyn0.030[6]
2a (SI388) Src0.008[6]
2a (SI388) Abl0.020[6]
2a (SI388) Fyn0.015[6]

Experimental Protocol: General Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a fluorescence-based kinase assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., antibody-based detection of phosphorylated substrate)

  • Test compounds dissolved in DMSO

  • Microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the assay buffer, test compounds, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) on a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Agents

Therapeutic Relevance: The pyrimidine ring is a core component of several clinically used anticancer drugs. Derivatives of this compound have been explored for their potential as anticancer agents.

Thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from 2-thiouracil derivatives, have demonstrated cytotoxic activity against various cancer cell lines.

Quantitative Data for Thiazolo[4,5-d]pyrimidine Derivatives:

Compound IDCancer Cell LineGI50 (µM)Reference
3b Leukemia (CCRF-CEM)< 0.01[8]
3b Leukemia (HL-60(TB))< 0.01[8]
3b Leukemia (MOLT-4)< 0.01[8]
3b NSCLC (NCI-H522)< 0.01[8]
3b Colon (SW-620)< 0.01[8]
3b Melanoma (SK-MEL-28)< 0.01[8]
3b Ovarian (OVCAR-3)< 0.01[8]
3b Renal (UO-31)< 0.01[8]
3b Breast (T-47D)< 0.01[8]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application has led to the discovery of potent inhibitors of various enzymes, including Lp-PLA2, DPP-IV, and various kinases, as well as compounds with promising anticancer activity. The synthetic accessibility and the potential for diverse chemical modifications make this compound an important scaffold for the continued development of novel therapeutic agents. The protocols and data presented in this document are intended to serve as a practical guide for researchers in this exciting field.

References

Application Notes and Protocols: 2-(Methylthio)pyrimidin-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a versatile heterocyclic building block crucial in the synthesis of a variety of kinase inhibitors. Its pyrimidine core serves as a key pharmacophore that can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of numerous kinases. The methylthio group at the 2-position and the hydroxyl group at the 4-position provide convenient handles for synthetic modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the discovery of novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, including those structurally related to this compound. This data illustrates the potential of this chemical class in achieving high potency against various kinase targets.

Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDModification on Pyrido[3,4-d]pyrimidine CoreCDK2 IC50 (nM)Reference Cell Line
1a 2-Anilino-8-H15HeLa
1b 2-(4-fluoroanilino)-8-H25MCF-7
1c 2-((3-aminophenyl)amino)-8-H10A549

Table 2: Inhibitory Activity of Thienopyrimidine Derivatives against PI3Kα

Compound IDR1 Group at 2-positionR2 Group at 4-positionPI3Kα IC50 (µM)Reference Cell Line
2a 4-Morpholinyl3-Hydroxyphenyl0.120U87MG
2b 4-Morpholinyl4-Hydroxyphenyl0.151PC3
2c Piperazin-1-yl3-Hydroxyphenyl0.095HCT116

Table 3: Inhibitory Activity of 2,4-Disubstituted Pyrimidines against Aurora Kinases

Compound ID2-Substituent4-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)Reference Cell Line
3a PhenylaminoThiazol-5-yl309293HCT-116
3b MorpholinoThiazol-5-yl8.09.2HCT-116

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

This protocol describes the synthesis of a key intermediate that can be derived from precursors related to this compound and is a versatile scaffold for the synthesis of various kinase inhibitors.

Step 1: Synthesis of 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

A synthetic route starting from a suitably substituted pyrimidine, such as methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, can be employed. The pyrimidine is reacted with an appropriate amine, followed by cyclization to form the pyridopyrimidinone ring system.

Step 2: Chlorination to 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

  • To a solution of 2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one (1.0 eq) in phosphoryl chloride (10 vol), add N,N-dimethylformamide (0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine.

Protocol 2: Derivatization of the Scaffold to Synthesize Kinase Inhibitors

The 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate can be further functionalized at the C2 and C8 positions.

Step 1: Oxidation of the Methylthio Group

  • Dissolve 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding sulfone.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

  • To a solution of the sulfone intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography to obtain the C2-aminated pyridopyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., CDK2/Cyclin A), and a suitable peptide substrate in a kinase assay buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by pyrimidine-based kinase inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Phosphorylation Inhibitor 2-(Methylthio)pyrimidine Derivative Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for kinase inhibitors derived from the pyrimidine scaffold.

CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition Inhibitor 2-(Methylthio)pyrimidine Derivative Inhibitor->CDK46 Inhibitor->CDK2

Caption: The Cyclin-CDK pathway governs cell cycle progression. Pyrimidine-based inhibitors can target CDKs to induce cell cycle arrest.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.

experimental_workflow start This compound (Starting Material) intermediate Synthesis of Key Intermediate (e.g., 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine) start->intermediate derivatization Derivatization & Library Synthesis intermediate->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification screening In Vitro Kinase Assay (IC50 Determination) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->derivatization lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the development of kinase inhibitors using a pyrimidine-based scaffold.

Application Notes and Protocols for 2-(Methylthio)pyrimidin-4-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. While not typically applied directly as an agrochemical agent, its pyrimidine core, substituted with a methylthio group, is a key pharmacophore found in numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal properties. These application notes provide an overview of the utility of this compound as a scaffold in agrochemical discovery, supported by data on its derivatives, and include detailed protocols for the synthesis and biological evaluation of such compounds.

Chemical Properties

PropertyValue
CAS Number 5751-20-2, 124700-70-5
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol [1]
Appearance White to off-white solid
Melting Point 200.0 to 204.0 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Application in Agrochemical Synthesis

This compound is a versatile precursor for creating diverse libraries of agrochemical candidates. The hydroxyl and methylthio groups, as well as the pyrimidine ring itself, offer multiple points for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.

A general synthesis workflow starting from 2-thiouracil is outlined below.

G Thiouracil 2-Thiouracil Intermediate Deprotonated Thiouracil Thiouracil->Intermediate Base NaOH NaOH (aq) NaOH->Intermediate MeI Methyl Iodide MTP This compound MeI->MTP Intermediate->MTP Alkylation Derivatives Agrochemical Derivatives MTP->Derivatives Further Synthesis (e.g., etherification, amidation) Acid Acetic Acid Acid->MTP Neutralization / Precipitation

Caption: Synthesis of this compound and its derivatives.

Biological Activity of Derivatives

The true potential of this compound in agrochemical research is demonstrated through the biological activities of its derivatives. The following tables summarize the reported activities of various compounds synthesized using this scaffold.

Fungicidal Activity of Derivatives
Derivative ClassTarget FungiActivity DataReference
2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBotrytis cinerea, Sclerotinia sclerotiorumSeveral compounds exhibited excellent in vitro activity.[2]
1-[2-(4-Methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamatesSclerotinia sclerotiorumInhibitory rates of 69.5% and 70.3% at 100 mg/L for compounds 3a and 3g, respectively.[3][3]
Herbicidal Activity of Derivatives
Derivative ClassTarget WeedsActivity DataReference
Pyrazolo[3,4-d]pyrimidin-4-onesRape (Brassica napus), Barnyard grass (Echinochloa crus-galli)Compounds showed potential herbicidal activity against the roots.[4]
1,2,4-Triazoles containing a pyrimidine moietyBrassica campestris, Cucumis sativus, Medicago sativaCompound (IV-8) showed 100% inhibition at 100 mg/L.[5]
Insecticidal Activity of Derivatives

While less common, pyrimidine derivatives have also been investigated for insecticidal properties. The core structure is present in some commercial insecticides, highlighting the potential for developing new active ingredients from the 2-(methylthio)pyrimidine scaffold.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for the in vitro screening of its derivatives for fungicidal and herbicidal activity.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • In a suitable reaction flask, dissolve 2-thiouracil (e.g., 0.26 mol) in an aqueous solution of sodium hydroxide (e.g., 0.52 mol in 183 mL of water).

  • Cool the mixture in an ice bath until the internal temperature reaches 0 °C.

  • While maintaining the temperature at 0 °C, slowly add methyl iodide (e.g., 0.29 mol) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • After stirring, cool the pale yellow solution back down to 0 °C in an ice bath.

  • Acidify the solution by slowly adding glacial acetic acid until a white precipitate forms.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (3 x 150 mL).

  • Dry the product to afford this compound as a white powder.

Protocol 2: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

Materials:

  • Synthesized pyrimidine derivatives

  • Relevant fungal pathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10,000 mg/L).

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 100 mg/L). Also prepare a control plate with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of the PDA plates (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc = average diameter of the fungal colony in the control, and dt = average diameter of the fungal colony in the treated plate.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis Compound Dissolve Test Compound in DMSO Mix Mix Compound with PDA Compound->Mix PDA Prepare Molten PDA PDA->Mix Pour Pour Plates Mix->Pour Inoculate Inoculate Center of Plate Pour->Inoculate Culture Active Fungal Culture Plug Cut Mycelial Plug Culture->Plug Plug->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the in vitro fungicidal poisoned food assay.

Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Materials:

  • Synthesized pyrimidine derivatives

  • Seeds of a model monocot (e.g., barnyard grass) and dicot (e.g., rape)

  • Filter paper

  • Sterile petri dishes

  • DMSO

  • Growth chamber or incubator with controlled light and temperature

  • Ruler

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Place a sterile filter paper in each petri dish.

  • Apply a specific volume of the test solution at various concentrations (e.g., 10, 100, 500 mg/L) to the filter paper. Use a solution with an equivalent amount of DMSO as the control. Allow the solvent to evaporate.

  • Evenly place a set number of seeds (e.g., 20) on the treated filter paper in each petri dish.

  • Add a small amount of sterile deionized water to moisten the filter paper.

  • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle) for 7-10 days.

  • After the incubation period, count the number of germinated seeds to determine the germination rate.

  • Measure the root and shoot length of the germinated seedlings.

  • Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.

Potential Modes of Action

Based on studies of its derivatives, the 2-(methylthio)pyrimidine scaffold can be incorporated into molecules that target various essential biological processes in pests.

  • Fungicides: Some benzimidazole derivatives containing the pyrimidine moiety have been shown to interact with β-tubulin , disrupting microtubule assembly and inhibiting cell division in fungi.[2]

  • Herbicides: Pyrimidine derivatives are known to target several key enzymes in plants, including acetohydroxyacid synthase (AHAS) and protoporphyrinogen oxidase (PPO) , which are crucial for amino acid and chlorophyll biosynthesis, respectively.

  • Insecticides: The pyrimidine core is found in insecticides that act on the nervous system of insects, for example, by modulating nicotinic acetylcholine receptors (nAChRs).

G Compound 2-(Alkylthio)pyrimidine Derivative BetaTubulin β-Tubulin Subunits Compound->BetaTubulin Binds to Disruption Disruption of Assembly Compound->Disruption Microtubule Microtubule Assembly BetaTubulin->Microtubule Polymerizes into CellDivision Inhibition of Mitosis Microtubule->CellDivision Essential for Disruption->Microtubule Prevents Disruption->CellDivision Inhibits FungalDeath Fungal Cell Death CellDivision->FungalDeath Leads to

Caption: Potential fungicidal mode of action via β-tubulin disruption.

Conclusion

This compound is a highly valuable starting material for the development of novel agrochemicals. Its structural features allow for extensive chemical derivatization, leading to compounds with a wide range of biological activities. The protocols and data presented here serve as a guide for researchers aiming to explore the potential of the 2-(methylthio)pyrimidine scaffold in the discovery of new and effective crop protection solutions.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential enzymatic reactions involving 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on the enzymatic processing of this specific molecule, this document outlines hypothesized metabolic pathways based on the known biotransformation of structurally related sulfur-containing and pyrimidine-based compounds. Detailed protocols are provided to enable the investigation of these potential enzymatic reactions in a laboratory setting.

Introduction

This compound and its derivatives are recognized as important scaffolds in drug discovery. Understanding the enzymatic fate of such molecules is crucial for drug development, as metabolism can significantly impact their pharmacokinetic and pharmacodynamic properties. The primary enzymatic reactions anticipated for this compound involve Phase I oxidation of the methylthio group, primarily by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, potentially involving Glutathione S-transferases (GSTs).

Hypothesized Metabolic Pathways

The metabolism of xenobiotics containing a methylthio group often proceeds through oxidation of the sulfur atom.[1][2] This can lead to the formation of more polar and readily excretable metabolites. Additionally, pyrimidine derivatives have been shown to interact with Phase II detoxification enzymes like Glutathione S-transferases.[3]

A plausible metabolic pathway for this compound is initiated by oxidation of the methylthio moiety to a methylsulfinyl group, followed by further oxidation to a methylsulfonyl group. These oxidized metabolites could then be substrates for conjugation reactions.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) M0 This compound M1 2-(Methylsulfinyl)pyrimidin-4-ol M0->M1 CYP450 M2 2-(Methylsulfonyl)pyrimidin-4-ol M1->M2 CYP450 M3 Glutathione Conjugate M2->M3 GST

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data: Inhibition of Glutathione S-Transferase

CompoundIC50 (nM)Ki (nM)Inhibition Mechanism
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride38.557.61Non-competitive
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxyamide46.243.75Non-competitive
Ethacrynic acid (Reference Inhibitor)5.824.43Competitive

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to screen for the metabolic stability and identify potential metabolites of this compound when incubated with human liver microsomes (HLM), which are a rich source of CYP enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for reaction quenching and sample preparation

  • Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of the test compound and controls by diluting the stock solution in phosphate buffer.

    • Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM solution and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

    • Perform metabolite identification analysis by searching for predicted oxidized metabolites (e.g., M+16 and M+32).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, Compound, NADPH) pre_incubate Pre-incubate HLM and Compound (37°C, 5 min) prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint, Metabolite ID) lcms->data_analysis

Caption: General workflow for in vitro metabolism studies.

Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay

This protocol is designed to assess the potential of this compound to inhibit GST activity using a commercially available assay kit. These kits typically measure the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be monitored spectrophotometrically.

Materials:

  • This compound

  • Recombinant human GST enzyme

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Known GST inhibitor (e.g., ethacrynic acid) as a positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the test compound and the positive control in the assay buffer.

    • Prepare working solutions of GST, GSH, and CDNB in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the serially diluted test compound, positive control, or vehicle (for control wells).

    • Add the GST enzyme solution to all wells except the blank.

    • Add the GSH solution to all wells.

    • Pre-incubate the plate at room temperature for a few minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the CDNB solution to all wells.

    • Immediately place the plate in the microplate spectrophotometer.

    • Measure the absorbance at 340 nm kinetically for a set period (e.g., 10 minutes) at room temperature. The rate of increase in absorbance is proportional to GST activity.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

  • To determine the inhibition mechanism (competitive, non-competitive, etc.) and the Ki value, the assay can be repeated with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor.

GST Inhibition Mechanism E GST Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (GSH + CDNB) ES->E + P P Product I Inhibitor (this compound)

Caption: Simplified model of enzyme inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Methylthio)pyrimidin-4-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-(methylthio)pyrimidin-4-ol analogs, a promising scaffold in the development of novel kinase inhibitors. This document outlines detailed protocols for biochemical assays, data analysis, and includes visualizations of experimental workflows and relevant signaling pathways.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. High-throughput screening of analog libraries based on this scaffold is a crucial step in identifying potent and selective kinase inhibitors for therapeutic development.

Target Profile: Protein Kinases

Protein kinases have emerged as one of the most significant classes of drug targets. The human kinome comprises over 500 kinases, many of which are implicated in disease pathogenesis. Analogs of this compound have shown inhibitory activity against various kinases, including but not limited to tyrosine kinases (e.g., Src family kinases, EGFR) and serine/threonine kinases (e.g., Aurora kinases, PIM kinases).

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs involves several key stages, from initial library screening to hit validation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Selectivity cluster_3 Lead Optimization Primary_Screen Primary HTS of Analog Library (Single Concentration) Identify_Hits Identify Initial 'Hits' Primary_Screen->Identify_Hits Confirm_Hits Hit Confirmation (Fresh Compound) Identify_Hits->Confirm_Hits Dose_Response Dose-Response Curve Generation (IC50) Confirm_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This is a robust and widely used assay for HTS of kinase inhibitors. It measures the phosphorylation of a substrate by a kinase.

Principle: The assay utilizes a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 (acceptor) brings the donor (europium cryptate) and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest (e.g., Src, Aurora A)

  • Biotinylated peptide substrate

  • ATP

  • This compound analog library (in DMSO)

  • HTRF® Kinase Buffer

  • HTRF® Detection Reagents (Europium cryptate-labeled antibody, Streptavidin-XL665)

  • 384-well low-volume plates

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a 2x kinase/substrate solution to each well.

  • Initiation of Reaction: Add 5 µL of a 2x ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF® detection reagent mix to each well to stop the reaction and initiate detection.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Fluorescence Polarization (FP) Kinase Assay

The FP assay is another homogeneous assay format suitable for HTS, measuring the displacement of a fluorescently labeled tracer from a kinase.

Principle: A fluorescently labeled, high-affinity kinase ligand (tracer) binds to the kinase, resulting in a high fluorescence polarization value due to the slower tumbling of the large complex. Inhibitors from the analog library compete with the tracer for binding to the kinase, leading to a decrease in the FP signal.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer

  • This compound analog library (in DMSO)

  • FP Assay Buffer

  • 384-well black, low-volume plates

Protocol:

  • Compound Plating: Dispense 50 nL of each analog into the wells of a 384-well plate.

  • Kinase and Tracer Addition: Add 10 µL of a kinase/tracer premix to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a fluorescence polarization-enabled plate reader using appropriate excitation and emission filters for the fluorophore.

Data Presentation

Quantitative data from primary screens and dose-response follow-ups should be meticulously recorded and analyzed. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the analogs.

Table 1: Representative Kinase Inhibition Data for a Series of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentKinase TargetIC50 (nM)
MTP-001HPhenylSrc150
MTP-002H4-ChlorophenylSrc75
MTP-003H3,4-DichlorophenylSrc30
MTP-004MethylPhenylSrc250
MTP-005Methyl4-ChlorophenylSrc120
MTP-006HPhenylAurora A500
MTP-007H4-ChlorophenylAurora A280

Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained from an HTS campaign. Actual values will vary depending on the specific analogs and assay conditions.

Signaling Pathway Visualization

Understanding the cellular context of the targeted kinase is crucial for interpreting the biological effects of the inhibitors. Below is a simplified representation of a generic tyrosine kinase signaling pathway that can be inhibited by this compound analogs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruitment Downstream_Kinase Downstream Kinase (e.g., Src) Adaptor->Downstream_Kinase Activation Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Downstream_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response Inhibitor This compound Analog Inhibitor->Downstream_Kinase Inhibition

Caption: A simplified tyrosine kinase signaling pathway and the point of inhibition.

Conclusion

The protocols and guidelines presented here offer a robust framework for the high-throughput screening of this compound analog libraries. By employing these methods, researchers can efficiently identify and characterize potent and selective kinase inhibitors, paving the way for the development of novel therapeutics for a range of diseases. Careful data analysis and an understanding of the underlying biological pathways are essential for successful lead discovery and optimization.

Application Notes and Protocols: 2-(Methylthio)pyrimidin-4-ol as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Methylthio)pyrimidin-4-ol as a versatile precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The protocols detailed below are based on established radiolabeling methodologies and can be adapted for the development of novel PET tracers targeting a variety of biological processes.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Its functional groups, a methylthio (-SCH3) ether and a hydroxyl (-OH) group, offer strategic sites for the introduction of positron-emitting radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The resulting radiolabeled pyrimidine derivatives have the potential to be valuable probes for in vivo imaging of various biological targets, including enzymes and receptors, and for monitoring cellular processes like proliferation.[1][2]

The core advantages of using this compound as a radiolabeling precursor include:

  • Versatile Labeling Sites: The presence of both a thiol-derived methyl group and a hydroxyl group allows for differential radiolabeling strategies.

  • Established Methodologies: Radiolabeling can be achieved using well-documented and robust techniques such as [¹¹C]methylation and [¹⁸F]fluoroalkylation.

  • Potential for High Specific Activity: The methodologies described are amenable to producing radiotracers with high specific activity, which is crucial for sensitive in vivo imaging.[3][4]

This document provides detailed protocols for the synthesis of ¹¹C and ¹⁸F-labeled tracers from this compound, along with guidelines for purification and quality control.

Potential Applications in PET Imaging

Radiolabeled derivatives of this compound can be designed to target a range of biological processes, making them attractive candidates for PET imaging in several research and clinical areas:

  • Oncology: Pyrimidine analogs are fundamental to DNA and RNA synthesis. Radiolabeled pyrimidines can, therefore, serve as probes for imaging cell proliferation, a hallmark of cancer.[1][5] These tracers can be used for tumor detection, staging, and monitoring response to therapy.

  • Neurology: The pyrimidine core is present in many centrally active compounds. Radiolabeled derivatives could be developed to target specific receptors or enzymes in the brain, aiding in the study of neurodegenerative diseases and psychiatric disorders.[6]

  • Drug Development: PET imaging with novel radiotracers plays a crucial role in modern drug development. By radiolabeling a drug candidate or a related analog, researchers can non-invasively study its pharmacokinetics, pharmacodynamics, and target engagement in vivo.

Radiolabeling Protocols

The following protocols describe the synthesis of ¹¹C- and ¹⁸F-labeled compounds using this compound as the precursor. These are generalized procedures and may require optimization based on the specific derivative being synthesized and the available automated synthesis modules.

[¹¹C]S-Methylation of the Thiol Precursor

This protocol describes the synthesis of [¹¹C]this compound by reacting its demethylated precursor, 2-thiouracil, with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The high reactivity of the thiol group allows for rapid and efficient labeling.[7]

Experimental Protocol:

  • Precursor Preparation: Prepare a solution of 2-thiouracil (the demethylated precursor, 1-2 mg) in a suitable solvent such as dimethylformamide (DMF, 300 µL) in a reaction vessel.

  • Base Addition: Add a suitable base, such as a solution of sodium hydride (NaH, ~5 mg in 100 µL DMF) or a strong inorganic base like lithium nitride (Li₃N), to the precursor solution to deprotonate the thiol group.[8][9]

  • [¹¹C]Methylating Agent Delivery: Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using a cyclotron and a suitable synthesis module.[3] Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture.

  • Reaction: Heat the reaction vessel at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).[10]

  • Quenching: Quench the reaction by adding a suitable quenching agent, such as water or an acidic buffer.

  • Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid.[11][12]

  • Formulation: Collect the fraction containing the radiolabeled product, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the final product in a physiologically compatible solution (e.g., sterile saline containing a small percentage of ethanol).

Diagram of the [¹¹C]S-Methylation Workflow:

G cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation precursor 2-Thiouracil (Precursor) reaction Reaction (80-120°C, 5-10 min) precursor->reaction base Base (e.g., NaH) base->reaction methylating_agent [¹¹C]CH₃I or [¹¹C]CH₃OTf methylating_agent->reaction crude_product Crude [¹¹C]this compound reaction->crude_product hplc Preparative HPLC crude_product->hplc formulation Formulation (Sterile Saline) hplc->formulation final_product Pure [¹¹C]this compound formulation->final_product

Caption: Workflow for the [¹¹C]S-methylation of 2-thiouracil.

[¹⁸F]O-Fluoroalkylation of the Hydroxyl Group

This protocol outlines the synthesis of an [¹⁸F]O-fluoroalkylated derivative of this compound. This is achieved by reacting the precursor with a suitable [¹⁸F]fluoroalkylating agent, such as [¹⁸F]fluoroethyl tosylate.

Experimental Protocol:

  • [¹⁸F]Fluoride Production and Activation: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water. Dry the [¹⁸F]fluoride azeotropically.[13]

  • Precursor Preparation: Prepare a solution of this compound (1-5 mg) in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN, 500 µL).[14]

  • Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. For fluoroethylation, add a suitable precursor for the labeling agent, such as ethylene glycol ditosylate. Heat the reaction mixture at an optimized temperature (e.g., 100-130°C) for a defined period (e.g., 10-20 minutes).[12]

  • Purification: Purify the crude reaction mixture using preparative HPLC, similar to the method described for the ¹¹C-labeled compound.[11][12]

  • Formulation: Collect the desired radioactive peak, remove the solvent, and formulate the final product in a suitable injectable solution.

Diagram of the [¹⁸F]O-Fluoroalkylation Workflow:

G cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation precursor This compound reaction Reaction (100-130°C, 10-20 min) precursor->reaction fluoride Activated [¹⁸F]Fluoride fluoride->reaction labeling_precursor Fluoroalkylation Precursor (e.g., Ethylene glycol ditosylate) labeling_precursor->reaction crude_product Crude [¹⁸F]O-Fluoroalkylated Product reaction->crude_product hplc Preparative HPLC crude_product->hplc formulation Formulation (Sterile Saline) hplc->formulation final_product Pure [¹⁸F]O-Fluoroalkylated Product formulation->final_product

Caption: Workflow for the [¹⁸F]O-fluoroalkylation of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the radiolabeling of pyrimidine derivatives based on literature for structurally related compounds. These values should be considered as a starting point for optimization.

Table 1: Expected Data for [¹¹C]S-Methylation

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected) 30 - 60%[3][4]
Radiochemical Purity > 98%[4]
Specific Activity (at end of synthesis) 100 - 400 GBq/µmol[3][15]
Total Synthesis Time 30 - 50 minutes[4]

Table 2: Expected Data for [¹⁸F]O-Fluoroalkylation

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected) 20 - 40%[16][17]
Radiochemical Purity > 98%[14]
Specific Activity (at end of synthesis) 80 - 250 GBq/µmol[17]
Total Synthesis Time 60 - 90 minutes[14][17]

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use. The following tests should be performed on the final formulated product.[8][10][18]

  • Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The percentage of radioactivity corresponding to the desired product should be >95-98%.[8][19]

  • Radionuclidic Purity: Assessed using gamma-ray spectroscopy to identify and quantify any radionuclide impurities.

  • Chemical Purity: Determined by analytical HPLC with a UV detector to identify and quantify the unlabeled precursor and any non-radioactive byproducts.

  • Specific Activity: Calculated from the amount of radioactivity and the molar amount of the compound.

  • Residual Solvents: Measured by gas chromatography to ensure that levels of organic solvents used in the synthesis are below acceptable limits.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the established limits for parenteral administration.

In Vitro and In Vivo Evaluation

Once a novel radiotracer is synthesized and passes all quality control tests, its biological properties must be evaluated.

  • In Vitro Stability: The stability of the radiotracer should be assessed in plasma and liver microsomes to determine its susceptibility to metabolic degradation.[19][20][21][22][23]

  • Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) is a key parameter that influences the biodistribution of a tracer, including its ability to cross the blood-brain barrier.

  • In Vitro Binding Assays: If the tracer is designed to bind to a specific target (e.g., a receptor or enzyme), its affinity and specificity should be determined using in vitro binding assays with tissue homogenates or cell lines.

  • In Vivo Biodistribution and PET Imaging: The uptake and clearance of the radiotracer in various organs and tissues are evaluated in animal models. PET imaging studies are performed to visualize the in vivo distribution and target engagement.[9][24]

Hypothetical Signaling Pathway Involvement

Radiolabeled pyrimidine analogs can be designed to interact with various cellular pathways. For instance, a derivative of this compound could be developed as an inhibitor of a specific kinase involved in a cancer-related signaling pathway.

Diagram of a Hypothetical Kinase Inhibition Pathway:

G cluster_pathway Hypothetical Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation tracer [¹¹C/¹⁸F]-Labeled Pyrimidine Derivative tracer->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a radiolabeled pyrimidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(Methylthio)pyrimidin-4-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges and optimize reaction yields.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound, primarily focusing on the S-methylation of 2-thiouracil.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the thiol group of 2-thiouracil effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Starting materials (2-thiouracil, methyl iodide, or base) may be impure. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Base Selection: Ensure the use of a sufficiently strong base like sodium hydroxide. The amount of base should be at least one equivalent, with some protocols suggesting up to two equivalents to ensure complete deprotonation.[1] 2. Temperature Control: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Reagent Purity: Use high-purity 2-thiouracil and freshly distilled or high-quality methyl iodide. Ensure the base is not old or contaminated. 4. Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. Reactions are often stirred overnight to ensure completion.[2]
Formation of Side Products (e.g., N-methylation, O-methylation) 1. Excess Methylating Agent: Using a large excess of methyl iodide can lead to methylation at the nitrogen or oxygen atoms of the pyrimidine ring. 2. Strongly Basic Conditions: Highly basic conditions can promote the formation of the N-methylated byproduct. 3. Reaction Temperature: Higher temperatures can sometimes favor the formation of undesired isomers.1. Stoichiometry Control: Use a slight excess (around 1.1 to 1.2 equivalents) of methyl iodide. Avoid using a large excess.[1] 2. Controlled Addition of Base: Add the base portion-wise to maintain a controlled pH. 3. Temperature Management: Maintain the reaction at room temperature or slightly below (e.g., using an ice bath during the initial addition of reagents) to improve selectivity for S-methylation.[1]
Product Precipitation Issues 1. Incorrect pH for Precipitation: The product is precipitated by acidifying the reaction mixture. If the pH is not optimal, precipitation may be incomplete. 2. Solubility in the Reaction Mixture: The product may have some solubility in the final reaction mixture, leading to yield loss.1. pH Adjustment: Carefully acidify the reaction mixture with an acid like acetic acid to a pH where the product is least soluble. Monitor the pH during acidification.[2] 2. Cooling: Cool the mixture in an ice bath after acidification to further decrease the solubility of the product and maximize precipitation.[1]
Purification Challenges 1. Contamination with Starting Material: Incomplete reaction can lead to contamination of the product with unreacted 2-thiouracil. 2. Presence of Isomeric Byproducts: N-methylated or O-methylated isomers can be difficult to separate from the desired S-methylated product.1. Reaction Completion: Ensure the reaction goes to completion by monitoring with TLC. 2. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to remove impurities. The difference in solubility and polarity between the desired product and byproducts can be exploited for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and reliable method is the S-methylation of 2-thiouracil (also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one) with a methylating agent, typically methyl iodide, in the presence of a base like sodium hydroxide in an aqueous solution.[1][2] This method is straightforward and generally provides good yields.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-thiouracil) from the product (this compound). The product should have a different Rf value than the starting material.

Q3: What are the key safety precautions to take during this synthesis?

A3: Methyl iodide is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is a suspected carcinogen and a potent alkylating agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sodium hydroxide is corrosive and should also be handled with care.

Q4: Can other methylating agents be used instead of methyl iodide?

A4: While methyl iodide is the most common, other methylating agents like dimethyl sulfate can also be used. However, dimethyl sulfate is also highly toxic and must be handled with extreme caution. The reaction conditions may need to be adjusted for different methylating agents.

Q5: How is the final product typically isolated and purified?

A5: The product is typically isolated by precipitation from the reaction mixture. After the reaction is complete, the mixture is cooled and acidified with an acid, such as acetic acid, which causes the product to precipitate out of the solution.[1][2] The precipitate is then collected by filtration, washed with cold water, and dried.[1][2] For higher purity, the crude product can be recrystallized.

Experimental Protocols

Synthesis of this compound via S-methylation of 2-Thiouracil

This protocol is based on commonly reported literature procedures.[1][2]

Materials:

  • 2-Thiouracil

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2 equivalents) in deionized water.

  • Add 2-thiouracil (1 equivalent) to the sodium hydroxide solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1-1.2 equivalents) dropwise to the cooled reaction mixture while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with glacial acetic acid until a precipitate forms.

  • Continue stirring the slurry in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water (3 times) and then dry it to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields
Reference Starting Material Base Methylating Agent Solvent Temperature Time Yield
Benchchem[2]2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g)Sodium Hydroxide (23 g)Iodomethane (20 mL)Water (200 mL)Room Temp.Overnight~70% (28 g)
Benchchem[1]2-Thiouracil (33.3 g)Sodium Hydroxide (20.8 g)Methyl Iodide (18.5 mL)Water (183 mL)0 °C to Room Temp.16 hours98% (37.4 g)

Note: Yields can vary based on the specific experimental setup, purity of reagents, and work-up procedure.

Visualizations

Synthesis_Pathway Thiouracil 2-Thiouracil Thiolate Thiolate Anion Thiouracil->Thiolate Deprotonation NaOH NaOH (aq) NaOH->Thiolate Product This compound Thiolate->Product S-Methylation (SN2) MeI Methyl Iodide MeI->Product Precipitation Acidification (Acetic Acid) Product->Precipitation Isolation FinalProduct Purified Product Precipitation->FinalProduct Purification

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckBase Is Base Sufficiently Strong and in Correct Amount? CheckReagents->CheckBase AdjustBase Use NaOH (1-2 eq.) CheckBase->AdjustBase No CheckTemp Is Reaction Temperature Optimal? CheckBase->CheckTemp Yes AdjustBase->CheckTemp AdjustTemp Maintain Room Temp / Gentle Heating & Monitor CheckTemp->AdjustTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes AdjustTemp->CheckTime AdjustTime Run Overnight & Monitor by TLC CheckTime->AdjustTime No Success Improved Yield CheckTime->Success Yes AdjustTime->Success

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships Yield Optimal Yield Purity High Purity Yield->Purity positively correlated with Base Base Concentration Base->Yield influences SideProducts Side Products Base->SideProducts can increase Temperature Reaction Temperature Temperature->Yield influences Temperature->SideProducts can increase Stoichiometry Reagent Stoichiometry Stoichiometry->Yield influences Stoichiometry->SideProducts can increase SideProducts->Purity decreases

Caption: Key parameter relationships in the synthesis.

References

Technical Support Center: Purification of 2-(Methylthio)pyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Methylthio)pyrimidin-4-ol. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to support your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best approach to select a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is a polar compound, polar solvents are generally a good starting point.[1] Based on available data, it is slightly soluble in methanol and DMSO.[2] A solvent screening with small amounts of the crude material using solvents like ethanol, water, ethyl acetate, and mixtures thereof is recommended to find the optimal system.[3]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this, try using a lower boiling point solvent or a solvent mixture. Adding a bit more solvent to decrease saturation and ensuring a slow cooling rate can also promote crystal formation over oiling.

Q3: After recrystallization, the recovery yield of my this compound is very low. What are the common causes?

A3: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.

  • Washing with a large volume of cold solvent: This can redissolve some of the purified crystals.

Q4: What are the likely impurities in my crude this compound sample?

A4: Based on common synthesis routes from 2-thiouracil and a methylating agent (e.g., methyl iodide), potential impurities include:

  • Unreacted 2-thiouracil.

  • Over-methylated byproducts (e.g., N-methylated derivatives).

  • Residual inorganic salts from the reaction workup.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Try a more polar solvent or a solvent mixture. For example, if it is insoluble in hot ethanol, try a mixture of ethanol and a small amount of water or DMF.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Crystals form too quickly as a fine powder. The solution cooled too rapidly, leading to poor crystal quality and potential impurity trapping.Ensure the solution cools slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. Using a slightly larger volume of solvent can also help slow down crystallization.
The purified crystals are colored. Colored impurities are present and co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.
The melting point of the recrystallized product is broad or lower than expected. The product is still impure.A second recrystallization using a different solvent system may be necessary. Alternatively, if impurities have similar solubility profiles, consider other purification techniques like column chromatography.

Data Presentation

Table 1: Qualitative Solubility of this compound and Common Recrystallization Solvents

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound Notes
WaterHigh100Low at room temp, may increase significantly with heat.Good for creating a large solubility differential.
MethanolHigh65Slightly soluble.[2]A good starting point for solvent screening.
EthanolHigh78Likely similar to methanol.A common and effective solvent for pyrimidines.
Ethyl AcetateMedium77Lower solubility expected.Can be a good "anti-solvent" in a solvent pair.
AcetonitrileHigh82Moderate solubility may be expected.Another potential solvent for screening.
AcetoneHigh56Moderate solubility may be expected.Useful for its volatility.
DichloromethaneLow40Low solubility expected.Can be used as a wash solvent or in a solvent pair.
HexaneVery Low69Insoluble.A good "anti-solvent".

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating the mixture to its boiling point with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a "good" solvent in which this compound is soluble (e.g., hot ethanol) and a "poor" solvent in which it is insoluble (e.g., hexane or water), ensuring the two solvents are miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out' cool->oiling_out collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Compound collect->end low_yield Low Yield collect->low_yield impure Product Impure end->impure concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed change_solvent Change Solvent or Use Solvent Pair oiling_out->change_solvent slow_cooling Ensure Slower Cooling oiling_out->slow_cooling check_solvent_vol Review Solvent Volume and Cooling Temp low_yield->check_solvent_vol rerun Re-recrystallize or Use Chromatography impure->rerun concentrate->cool scratch_seed->cool change_solvent->dissolve slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Improving Regioselectivity of 2-(Methylthio)pyrimidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylthio)pyrimidin-4-ol. The focus is on addressing challenges related to regioselectivity in its reactions, particularly alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound in alkylation reactions?

A1: this compound exists in tautomeric forms, presenting two primary nucleophilic sites for alkylation: the N3-position of the pyrimidine ring and the exocyclic oxygen at the C4-position. This leads to a potential mixture of two regioisomers: the N-alkylated product, 2-(methylthio)-3-alkyl-3H-pyrimidin-4-one, and the O-alkylated product, 4-alkoxy-2-(methylthio)pyrimidine. The sulfur atom of the methylthio group is generally less nucleophilic under these conditions.

Q2: What are the key factors that influence whether N-alkylation or O-alkylation is favored?

A2: The regioselectivity of the alkylation is a delicate balance of several factors:

  • Nature of the Alkylating Agent: Simple and reactive alkyl halides (e.g., methyl iodide, allyl bromide) often lead to a mixture of N- and O-alkylated products.[1] Sterically bulkier alkylating agents tend to favor O-alkylation due to reduced steric hindrance at the oxygen atom compared to the nitrogen atom within the ring.[2]

  • Solvent Polarity: The choice of solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can favor the formation of the O-isomer.[3] In contrast, less polar solvents may favor N-alkylation.

  • Choice of Base: The base used to deprotonate the pyrimidinol can influence the ratio of the resulting regioisomers. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used, and their interaction with the substrate and solvent can affect the reaction's outcome.

  • Substituents on the Pyrimidine Ring: Electron-withdrawing or -donating groups on the pyrimidine ring can alter the nucleophilicity of the nitrogen and oxygen atoms, thereby influencing the regioselectivity.[4]

Q3: How can I selectively synthesize the O-alkylated product, 4-alkoxy-2-(methylthio)pyrimidine?

A3: To favor O-alkylation, consider the following strategies:

  • Use a polar aprotic solvent such as DMF or acetone.

  • Employ a moderately strong base like potassium carbonate (K2CO3).

  • For highly selective O-alkylation, a "convergent strategy" can be employed where a specifically designed alkylating agent is used. For instance, reacting a pyrimidinone with a pre-functionalized alkylating agent like 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in the presence of K2CO3 in acetone has been shown to yield the O-alkylated product exclusively.[1][5]

Q4: What conditions would favor the N-alkylated product, 2-(methylthio)-3-alkyl-3H-pyrimidin-4-one?

A4: While achieving exclusive N-alkylation can be challenging without protecting groups, the following conditions can favor its formation:

  • Use of less polar solvents.

  • In some pyrimidinone systems, the absence of substituents at the 6-position is known to favor N-alkylation.[1]

  • Specific, more complex alkylating agents, such as certain brominated enones, have been shown to lead to selective N-alkylation in related pyrimidinone systems.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N- and O-alkylation products) - Non-optimal solvent choice.- Alkylating agent is small and highly reactive (e.g., methyl iodide).- Switch to a more polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation, or a less polar solvent to favor N-alkylation.- If possible, use a more sterically hindered alkylating agent to increase the proportion of the O-alkylated product.
Low Reaction Yield - Incomplete deprotonation.- Reaction temperature is too low.- Poor solubility of reactants.- Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous.- Gradually increase the reaction temperature and monitor the progress by TLC.- Choose a solvent in which all reactants are fully soluble (e.g., DMF, DMSO).[4]
Formation of Unexpected Side Products - Over-alkylation (dialkylation).- Instability of the product under the reaction conditions.- Side reactions involving the methylthio group.- Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Separating N- and O-alkylated Isomers - Similar polarities of the two isomers.- Utilize a high-resolution column chromatography system with a shallow solvent gradient.- Consider derivatizing the mixture to facilitate separation if direct separation is not feasible.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrimidinone Alkylation (Illustrative Data Based on Analogs)

Pyrimidine Substrate Alkylating Agent Base Solvent Product Ratio (N-alkylation : O-alkylation) Reference
4-(Trifluoromethyl)pyrimidin-2(1H)-oneMethyl IodideK2CO3MeCNMixture[1]
4-(Trifluoromethyl)pyrimidin-2(1H)-oneAllyl BromideK2CO3MeCNMixture[1]
4,6-Diphenylpyrimidin-2(1H)-oneVarious Alkyl HalidesCs2CO3DMFPredominantly O-alkylation[5]
2,3'-AnhydrothymidineMethyl Triflate (MeOTf)--N-alkylation favored[6]
2,3'-AnhydrothymidineIsopropyl Triflate (i-PrOTf)--O-alkylation favored[6]

Note: This table is illustrative and based on trends observed in structurally related pyrimidinone systems. The exact ratios for this compound may vary and require experimental determination.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of 2-Thiouracil to Synthesize this compound

This protocol describes the synthesis of the starting material.

  • Dissolve 2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add methyl iodide (1.1 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the resulting solution to 0°C and acidify with glacial acetic acid.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Protocol 2: Selective O-Alkylation using a Functionalized Alkylating Agent

This protocol is adapted from a highly selective O-alkylation of a related pyrimidinone.[1][7]

  • In a reaction flask, suspend the this compound (1 equivalent) and potassium carbonate (K2CO3, 1 equivalent) in acetone.

  • To the stirring suspension, add a solution of the 4-(iodomethyl)pyrimidine derivative (1 equivalent) in acetone.

  • Heat the mixture to reflux and stir for 30 minutes, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (CH2Cl2) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the O-alkylated product.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Solvent Solvent (e.g., DMF, MeCN) Outcome Regioselective Outcome (N- vs. O-Alkylation) Solvent->Outcome Base Base (e.g., K2CO3, NaH) Base->Outcome Alkylating_Agent Alkylating Agent (R-X) (e.g., MeI, BnBr) Alkylating_Agent->Outcome Temperature Temperature Temperature->Outcome Substituents Ring Substituents (Electron Donating/Withdrawing) Substituents->Outcome Sterics Steric Hindrance Sterics->Outcome

Caption: Factors influencing the regioselectivity of pyrimidin-4-ol alkylation.

Alkylation_Pathway start This compound anion Deprotonated Intermediate (Ambident Nucleophile) start->anion + Base - H+ n_product N3-Alkylated Product (2-Methylthio-3-alkyl-3H-pyrimidin-4-one) anion->n_product + R-X (N-attack) o_product O4-Alkylated Product (4-Alkoxy-2-(methylthio)pyrimidine) anion->o_product + R-X (O-attack)

Caption: General reaction pathway for the alkylation of this compound.

Troubleshooting_Workflow start Experiment Start problem Poor Regioselectivity? start->problem solution1 Change Solvent (e.g., to DMF for O-alkylation) problem->solution1 Yes success Desired Regioselectivity Achieved problem->success No solution2 Modify Alkylating Agent (e.g., increase steric bulk) solution1->solution2 solution3 Adjust Base/Temperature solution2->solution3 re_evaluate Re-run and Analyze solution3->re_evaluate re_evaluate->problem

Caption: A logical workflow for troubleshooting poor regioselectivity in alkylation reactions.

References

Technical Support Center: Synthesis of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Methylthio)pyrimidin-4-ol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-thiouracil and a methylating agent.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete deprotonation of 2-thiouracil: The base may not be strong enough or used in insufficient quantity to form the thiolate anion, which is the reactive nucleophile.- Ensure at least one equivalent of a suitable base (e.g., NaOH, KOH, or NaH) is used. For weaker bases, a slight excess may be beneficial. - Confirm the quality and concentration of the base.
2. Inactive methylating agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.- Use a fresh bottle of the methylating agent. - Store methylating agents under the recommended conditions (e.g., protected from light and moisture).
3. Low reaction temperature: The reaction may be too slow at the current temperature.- While the initial addition of reagents is often done at low temperatures to control the exothermic reaction, the reaction mixture can then be allowed to warm to room temperature or gently heated to ensure completion.
Product is a mixture of S-methylated and N-methylated isomers 1. Reaction conditions favoring N-methylation: The choice of solvent and base can influence the regioselectivity of the methylation.- The use of a protic solvent like water or ethanol with a base like sodium hydroxide generally favors S-methylation. - Running the reaction at a lower temperature can sometimes increase the selectivity for S-methylation.
2. Use of a different methylating agent: Some methylating agents may have a higher propensity for N-alkylation.- Methyl iodide is a commonly used and effective reagent for selective S-methylation in this synthesis.
Product is contaminated with unreacted 2-thiouracil 1. Insufficient methylating agent: Not enough methylating agent was used to react with all the 2-thiouracil.- Use a slight excess (1.05-1.1 equivalents) of the methylating agent.
2. Short reaction time: The reaction was not allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time if starting material is still present.
Difficulty in isolating the product 1. Incorrect pH during workup: The product is amphoteric and its solubility is pH-dependent.- Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to induce precipitation. This is typically in the acidic range.
2. Product is too soluble in the reaction solvent: This can make precipitation or extraction inefficient.- If the product is soluble in the reaction mixture, consider removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent to induce precipitation.
Product is discolored (yellow or brown) 1. Impurities from starting materials: The 2-thiouracil or other reagents may contain colored impurities.- Use high-purity starting materials.
2. Degradation during reaction or workup: Prolonged heating or exposure to strong acidic/basic conditions can sometimes lead to decomposition.- Minimize reaction times and use milder conditions where possible.
- The product can often be purified by recrystallization from a suitable solvent like water or ethanol to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely reported and reliable method is the S-methylation of 2-thiouracil using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide in an aqueous solution.[1][2] This method is generally high-yielding and proceeds with good regioselectivity for the sulfur atom.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The starting material (2-thiouracil) and the product (this compound) will have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q3: What are the potential side products in this synthesis?

A3: The main potential side product is the N-methylated isomer, where the methyl group attaches to one of the nitrogen atoms of the pyrimidine ring instead of the sulfur atom. Over-methylation to form a di-methylated product is also a possibility if a large excess of the methylating agent is used.

Q4: What is the best way to purify the final product?

A4: The most common purification method is recrystallization. This compound is often recrystallized from water or ethanol. If the product is insoluble in common recrystallization solvents, trying a diffusion crystallization by dissolving the compound in a high-boiling polar solvent like DMF or DMSO and allowing a miscible anti-solvent to slowly diffuse into the solution can be effective.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the addition of the methylating agent, so it is important to control the temperature, for instance, by using an ice bath.

Experimental Protocol: Synthesis of this compound

This protocol is based on a commonly cited synthetic procedure.[1]

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Deionized water

  • Glacial acetic acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.05 equivalents) in deionized water.

  • To this solution, add 2-thiouracil (1.0 equivalent) and stir until it is completely dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add methyl iodide (1.05 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC until the 2-thiouracil is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify it by the slow addition of glacial acetic acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Quantitative Data Summary:

ParameterValueReference
Starting Material 2-Thiouracil[1]
Reagents Methyl iodide, Sodium hydroxide[1]
Solvent Water[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time Overnight[1]
Typical Yield >90%[1]

Visualizations

Synthesis_Pathway Thiouracil 2-Thiouracil Thiolate Thiolate Anion Thiouracil->Thiolate Deprotonation Product This compound Thiolate->Product S-Methylation NaOH NaOH (aq) NaOH->Thiouracil MeI Methyl Iodide MeI->Thiolate

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Check reagents - Increase reaction time/temp check_yield->incomplete_reaction Yes side_reactions Side Reactions? - Check N-methylation - Optimize conditions check_purity->side_reactions Yes success Successful Synthesis check_purity->success No incomplete_reaction->start Retry purification Purification Issues? - Adjust pH for precipitation - Recrystallize side_reactions->purification purification->success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Alkylation of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the alkylation of 2-(Methylthio)pyrimidin-4-ol, a critical reaction in the synthesis of various biologically active compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning regioselectivity (N- vs. O-alkylation), along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main products of this compound alkylation?

Alkylation of this compound can yield two primary regioisomers: the N-alkylated product, 1-alkyl-2-(methylthio)pyrimidin-4(1H)-one, and the O-alkylated product, 4-alkoxy-2-(methylthio)pyrimidine. The ratio of these products is highly dependent on the reaction conditions.

Q2: How does the choice of base affect the N- vs. O-alkylation regioselectivity?

The base plays a crucial role in determining the site of alkylation. Generally, weaker bases and conditions that favor thermodynamic equilibrium tend to promote O-alkylation. Stronger bases can lead to the formation of the N-alkylated product, which is often the kinetically favored isomer.

Q3: What is the influence of the solvent on the reaction outcome?

Solvent polarity is a key factor. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile (MeCN), can favor the formation of the O-isomer.[1] Conversely, less polar solvents like dioxane may favor N-alkylation.[1]

Q4: How does the nature of the alkylating agent impact regioselectivity?

The leaving group on the alkylating agent is a significant determinant. "Hard" leaving groups, such as in dimethyl sulfate or methyl triflate, tend to favor O-alkylation. "Soft" leaving groups, like in methyl iodide, generally lead to a higher proportion of the N-alkylated product.

Data Presentation: Effect of Base on Regioselectivity

The following table summarizes the expected outcomes of methylating this compound under various basic conditions, based on established principles of pyrimidinone alkylation.

BaseSolventExpected Major ProductTypical Yield (%)Reference / Principle
Potassium Carbonate (K₂CO₃) Acetone / Acetonitrile4-Methoxy-2-(methylthio)pyrimidine (O-alkylation)70-98[2][3]
Sodium Hydride (NaH) THF / DMF1-Methyl-2-(methylthio)pyrimidin-4(1H)-one (N-alkylation)Moderate to GoodGeneral principle for strong, non-nucleophilic bases
Sodium Hydroxide (NaOH) Water / EthanolMixture of N- and O-alkylation productsVariableGeneral principle for strong, nucleophilic bases
Cesium Carbonate (Cs₂CO₃) DMFPotentially favors N-alkylationGood to ExcellentKnown to promote N-alkylation in similar systems

Experimental Protocols

Protocol 1: Selective O-Alkylation

This protocol is adapted from a method for the selective O-alkylation of similar pyrimidinone systems and is expected to yield the 4-alkoxy-2-(methylthio)pyrimidine.[2][4]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and potassium carbonate (1.1 equivalents).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • While stirring, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Selective N-Alkylation

This protocol is a general method expected to favor the formation of 1-alkyl-2-(methylthio)pyrimidin-4(1H)-one.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or solvent.1. Use freshly opened or properly stored base. 2. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. 3. Ensure all reagents and solvents are pure and anhydrous, especially for reactions involving strong bases like NaH.
Formation of a mixture of N- and O-alkylated products (Poor Regioselectivity) 1. The chosen base and solvent combination does not sufficiently favor one isomer. 2. The reaction is under kinetic control when thermodynamic control is desired, or vice-versa.1. To favor O-alkylation , use a weaker base like K₂CO₃ in a polar aprotic solvent like acetone or acetonitrile.[2] 2. To favor N-alkylation , use a strong, non-nucleophilic base like NaH in a less polar solvent like THF. 3. Lowering the reaction temperature may favor the kinetic product (often N-alkylation), while higher temperatures can promote equilibration to the thermodynamic product (often O-alkylation).[5][6]
Presence of unreacted starting material 1. Insufficient amount of base or alkylating agent. 2. Reaction has not reached completion.1. Use a slight excess (1.1-1.2 equivalents) of both the base and the alkylating agent. 2. Continue to monitor the reaction by TLC and allow for a longer reaction time if necessary.
Formation of side products 1. Self-condensation of the starting material or product degradation. 2. Reaction with residual water.1. For sensitive substrates, maintain a controlled temperature and inert atmosphere. 2. Ensure strictly anhydrous conditions, particularly when using highly reactive bases like NaH.

Visualizations

Alkylation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 2_MT_Pyrimidin_4_ol This compound Base Base (e.g., K₂CO₃, NaH) 2_MT_Pyrimidin_4_ol->Base Deprotonation N_Alkylation N-Alkylated Product (Kinetic) Base->N_Alkylation Strong Base (e.g., NaH) O_Alkylation O-Alkylated Product (Thermodynamic) Base->O_Alkylation Weaker Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone, THF) Solvent->N_Alkylation Less Polar (e.g., THF) Solvent->O_Alkylation Polar Aprotic (e.g., Acetone) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylation Alkyl_Halide->O_Alkylation

Caption: Factors influencing the regioselectivity of this compound alkylation.

Troubleshooting_Workflow Start Start Experiment Check_Purity Check Purity of Starting Materials Start->Check_Purity Run_Reaction Run Alkylation Reaction Check_Purity->Run_Reaction Purity OK Analyze_Product Analyze Product Mixture (TLC, NMR) Run_Reaction->Analyze_Product Desired_Product Desired Product Obtained Analyze_Product->Desired_Product Success Low_Yield Low Yield? Analyze_Product->Low_Yield Issue Detected Wrong_Isomer Incorrect Regioisomer? Low_Yield->Wrong_Isomer No Optimize_Time_Temp Optimize Time/Temp Low_Yield->Optimize_Time_Temp Yes Optimize_Base Optimize Base/Solvent Wrong_Isomer->Optimize_Base Yes Optimize_Base->Run_Reaction Optimize_Time_Temp->Run_Reaction

Caption: A logical workflow for troubleshooting alkylation experiments.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis. The content addresses specific issues encountered during common synthetic procedures, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidines are typically synthesized through cyclization reactions. Common methods include the Biginelli reaction, which is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] Another prevalent method is the Hantzsch pyridine synthesis, which can also yield dihydropyridines as byproducts in pyrimidine synthesis.[1] Other methods rely on the condensation of β-dicarbonyl compounds with amidines, guanidines, or other N-C-N containing compounds.[2]

Q2: My Biginelli reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Biginelli reaction can stem from several factors:

  • Suboptimal Catalyst: Traditional acid catalysts like HCl may not be efficient for all substrates.[3]

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.[3]

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time play a crucial role and may need optimization.[1]

Q3: I am observing a highly fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent it?

A3: This common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being a decomposition product of urea at higher temperatures. This reaction competes with the desired Biginelli pathway.[1] To minimize its formation:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[1]

  • Catalyst Choice: Certain Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: Adding urea last can sometimes minimize its decomposition into ammonia.[1]

Q4: How can I achieve regioselectivity in an unsymmetrical Hantzsch synthesis?

A4: To synthesize a single, specific regioisomer in an unsymmetrical Hantzsch reaction, a sequential, multi-step approach is recommended over a one-pot, four-component reaction.[4] This involves the separate and controlled formation of the Knoevenagel adduct and the enamine intermediate before they are combined, thus preventing the formation of undesired regioisomers and symmetrical byproducts.[4]

Troubleshooting Guides

Biginelli Reaction: Low Yield and Byproduct Formation

Problem: Low yield of the desired dihydropyrimidinone (DHPM) with significant formation of a Knoevenagel condensation byproduct.

Solution:

  • Optimize Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong acids like HCl, various Lewis acids (e.g., Yb(OTf)₃, InCl₃) or milder catalysts can improve yields.[5][6]

  • Adjust Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[3]

  • Solvent Selection: The solvent can impact reaction rates and solubility. Ethanol is common, but other protic or polar aprotic solvents, and even solvent-free conditions, have proven effective.[1][5]

  • Temperature Control: While heating can accelerate the reaction, it can also promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]

Pinner Pyrimidine Synthesis: Low Yield and Complex Byproducts

Problem: The Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts.

Solution:

  • Ensure Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and hydrolyze over time.[1]

  • Temperature Control: Pinner salts can be thermally unstable. Maintaining low temperatures is often necessary to prevent decomposition.[3]

  • Catalyst Use: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of pyrimidine synthesis.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst0EthanolReflux45 min39
DCPD7EthanolReflux35 min92
HCl20Water9030 min95
[Cu(INA)₂(H₂O)₄]10Solvent-free80-90
Yb(OTf)₃-Solvent-free--Increased

Data compiled from multiple sources, specific conditions may vary.[5][6][7][8]

Table 2: Effect of Solvent on Biginelli Reaction Yield (Catalyst: DCPD, 7 mol%)

SolventTemperatureTime (min)Yield (%)
CH₃CNReflux35Low
AcOEtReflux35Low
MethanolReflux35Moderate
ButanolReflux35Moderate
IsopropanolReflux35Moderate
THFReflux35Moderate
EthanolReflux3592
Solvent-free--Moderate

This table illustrates the significant impact of solvent choice on reaction efficiency.[5]

Experimental Protocols

Optimized Protocol for Biginelli Reaction

This protocol is a general guideline for an optimized Biginelli reaction.

Reagents:

  • Aldehyde (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 1-2 mol%)

  • Solvent (e.g., Ethanol) or solvent-free

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Sequential Protocol for Regioselective Hantzsch Synthesis

This two-step protocol ensures the synthesis of a single, unsymmetrical 1,4-dihydropyridine regioisomer.[4]

Step A: Knoevenagel Condensation

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the first β-ketoester (1.0 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine (approx. 0.1 eq).

  • Stir the mixture at room temperature until TLC indicates the complete consumption of the aldehyde.

  • Isolate and purify the Knoevenagel adduct.

Step B: Michael Addition & Cyclization

  • In a separate flask, dissolve the second β-ketoester (1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) and stir at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature, collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.[4]

Visualizations

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea Intermediate Iminium Intermediate Reactants->Intermediate Biginelli Pathway Ammonia Ammonia (from Urea decomposition) Reactants->Ammonia High Temp. Biginelli_Product Dihydropyrimidinone (DHPM) Intermediate->Biginelli_Product Cyclization Hantzsch_Byproduct 1,4-Dihydropyridine (DHP) Hantzsch_Reactants Aldehyde + 2x β-Ketoester + Ammonia Ammonia->Hantzsch_Reactants Hantzsch_Reactants->Hantzsch_Byproduct Hantzsch Pathway Regioselective_Hantzsch_Workflow Start Start: Unsymmetrical 1,4-DHP Synthesis StepA Step A: Knoevenagel Condensation (Aldehyde + β-Ketoester 1) Start->StepA StepB Step B: Enamine Formation (β-Ketoester 2 + NH₄OAc) Start->StepB IntermediateA Purified Knoevenagel Adduct StepA->IntermediateA StepC Step C: Michael Addition & Cyclization IntermediateA->StepC IntermediateB Enamine Intermediate (in situ) StepB->IntermediateB IntermediateB->StepC Product Single Regioisomer of Unsymmetrical 1,4-DHP StepC->Product

References

Technical Support Center: Purification of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from 2-(Methylthio)pyrimidin-4-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on the common synthesis route from 2-thiouracil and methyl iodide, the most likely impurities include:

  • Unreacted 2-thiouracil: The starting material may not have fully reacted.

  • Sodium salt of this compound: If the final acidification step is incomplete, the deprotonated product may remain as a salt.

  • Over-methylated byproducts: Although less common, methylation can potentially occur on the nitrogen or oxygen atoms of the pyrimidine ring.

  • Other reagents and byproducts: Residual base (e.g., sodium hydroxide) or salts formed during the reaction.

Q2: My crude product has a yellowish tint. How can I decolorize it?

A2: A yellowish tint often indicates the presence of colored impurities. For recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can adsorb your desired product and reduce the yield.

Q3: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a rapid decrease in solubility. To address this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.[1]

  • Slower cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Change solvent system: The chosen solvent may not be ideal. Experiment with different solvent systems. A good starting point for this compound is a methanol/water mixture.

Q4: No crystals are forming even after the solution has cooled. What is the problem?

A4: This could be due to a few reasons:[2][3]

  • The solution is not saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then cool it again.[1]

  • Supersaturation: The solution is saturated, but crystal nucleation has not started. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[3]

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a two-solvent system is needed.[2]

Q5: My product purity is still low after a single recrystallization. What should I do?

A5: If a single recrystallization is insufficient, you have a couple of options:

  • Second Recrystallization: Perform another recrystallization, possibly with a different solvent system to target impurities with different solubility profiles.[4]

  • Column Chromatography: If impurities have very similar solubility to your product, column chromatography will be a more effective purification method.[4]

Q6: What are the recommended conditions for purifying this compound by column chromatography?

A6: For polar compounds like this compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) can be effective.

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. For HILIC, a polar stationary phase is used with a mobile phase having a high concentration of a less polar organic solvent.[5] You will need to determine the optimal solvent system through thin-layer chromatography (TLC) analysis first.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of this compound.

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (by HPLC)[6][7]>99% (by HPLC)
Expected Yield 70-90%50-80%
Common Solvents Methanol/Water, Ethanol[8][9]Dichloromethane/Methanol, Ethyl Acetate/Hexane

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using a two-solvent recrystallization method.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Addition of Anti-solvent: While the methanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling.[10][11]

  • Redissolution: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable eluent system by running a TLC of the crude material. A good solvent system will show the desired product with a retention factor (Rf) of around 0.3-0.4 and good separation from impurities. A common starting point is a mixture of DCM and MeOH (e.g., 95:5 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude this compound recrystallization Recrystallization start->recrystallization High Yield column_chromatography Column Chromatography start->column_chromatography High Purity Needed analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis analysis->recrystallization Purity Not Met pure_product Pure Product (>98%) analysis->pure_product Purity Met

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more hot solvent oiling_out->solution1 Yes solution2 Cool more slowly oiling_out->solution2 Yes impurity Impure Crystals? no_crystals->impurity No solution3 Evaporate some solvent no_crystals->solution3 Yes solution4 Scratch flask / Add seed crystal no_crystals->solution4 Yes success Pure Crystals impurity->success No solution5 Re-recrystallize with different solvent impurity->solution5 Yes solution6 Use column chromatography impurity->solution6 Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting logic for recrystallization issues.

References

stability of 2-(Methylthio)pyrimidin-4-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Methylthio)pyrimidin-4-ol in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

Q2: What are the likely degradation products of this compound under acidic or basic conditions?

A2: Under harsh acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the methylthio group. This would result in the formation of 2-hydroxypyrimidin-4-ol (uracil) and methanethiol. Under strongly basic conditions, the pyrimidine ring itself could also be susceptible to cleavage.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time, you can quantify the stability.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Avoid strong oxidizing agents, as the methylthio group can be oxidized to a sulfoxide or sulfone. These oxidized forms can have different reactivity and stability. For instance, studies on similar 2-(phenylthio)pyrimidine derivatives show that the corresponding sulfoxides and sulfones are more susceptible to hydrolysis. Additionally, be cautious with strong acids and bases, especially when heating.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield in a reaction involving this compound under acidic or basic conditions. The compound may be degrading under the reaction conditions.- Perform a stability test of this compound under the reaction conditions without other reactants. - Consider using milder acidic or basic conditions if possible. - Shorten the reaction time or lower the temperature.
Appearance of unknown peaks in HPLC or LC-MS analysis of a sample containing this compound. Degradation of the compound has occurred.- Characterize the unknown peaks by mass spectrometry to identify potential degradation products like 2-hydroxypyrimidin-4-ol. - Review the sample preparation and storage conditions. Ensure the pH of the solvent is appropriate and that samples are stored at a low temperature.
Inconsistent biological activity or assay results. The compound may be degrading in the assay buffer or cell culture medium.- Assess the stability of this compound in the relevant biological matrix over the time course of the experiment. - Prepare fresh stock solutions before each experiment. - If instability is confirmed, consider using a more stable analog or adjusting the formulation.

Data Presentation

The following table presents hypothetical stability data for this compound to illustrate how such information would be structured. Note: These values are for illustrative purposes only and are not based on experimental results.

Condition pH Temperature (°C) Half-life (t½) Primary Degradation Product
Acidic25012 hours2-Hydroxypyrimidin-4-ol
Neutral750> 7 daysNot significant
Basic125048 hours2-Hydroxypyrimidin-4-ol

Experimental Protocols

General Protocol for Assessing pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or Methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 50°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or cooling the sample on ice.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the equation t½ = 0.693/k.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Time) start->check_conditions stability_test Perform Control Stability Test check_conditions->stability_test stable Compound is Stable stability_test->stable unstable Compound is Unstable stability_test->unstable end_success Proceed with Modified Protocol stable->end_success Issue is not stability-related modify_conditions Modify Conditions (e.g., milder pH, lower temp) unstable->modify_conditions characterize_degradation Characterize Degradation Products (LC-MS) unstable->characterize_degradation modify_conditions->end_success end_redesign Redesign Experiment or Synthesize Analog characterize_degradation->end_redesign

Caption: Troubleshooting workflow for unexpected results.

DegradationPathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) reactant This compound product_acid 2-Hydroxypyrimidin-4-ol (Uracil) reactant->product_acid Hydrolysis product_base 2-Hydroxypyrimidin-4-ol (Uracil) reactant->product_base Hydrolysis side_product_acid Methanethiol (CH₃SH) side_product_base Methanethiol (CH₃SH)

Caption: Plausible hydrolysis pathways of this compound.

Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Methylthio)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

Scaling up the synthesis of this compound from 2-thiouracil and a methylating agent, such as methyl iodide, can present several challenges. This guide addresses common problems in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?

A1: Several factors can contribute to low yields during scale-up. These can be broadly categorized into reaction conditions and work-up procedures.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or inadequate temperature control. On a larger scale, achieving uniform heating and efficient stirring can be more challenging.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. The primary side reactions in this synthesis are N-methylation and O-methylation of the pyrimidine ring.

  • Product Loss During Work-up: The precipitation and filtration steps are critical for isolating the product. On a larger scale, ensuring complete precipitation and minimizing losses during filtration and washing requires careful optimization.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Optimize Mixing: Ensure the stirrer speed and design are adequate for the larger vessel to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Temperature Control: Use a reactor with a jacketed cooling/heating system to maintain a consistent internal temperature. Excursions in temperature can affect reaction kinetics and selectivity.

  • Controlled Reagent Addition: Add the methylating agent (e.g., methyl iodide) slowly and sub-surface to the reaction mixture. This helps to control the exotherm of the reaction and can improve selectivity for S-methylation.

  • Work-up Optimization: Carefully control the pH during the precipitation step with acetic acid. Ensure the mixture is sufficiently cooled to maximize crystal formation before filtration. Use cold solvent for washing the filtered product to minimize dissolution.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is contaminated with side products. How can I identify and minimize them?

A2: The most likely impurities are the N-methylated and O-methylated isomers of the desired S-methylated product.

  • N-Methylation: Methylation can occur on one of the nitrogen atoms of the pyrimidine ring, leading to the formation of 1-methyl-2-(methylthio)pyrimidin-4(1H)-one or 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.

  • O-Methylation: Methylation of the hydroxyl group can result in the formation of 4-methoxy-2-(methylthio)pyrimidine.

  • Di-methylation: In some cases, methylation at multiple sites (e.g., S and N) can occur.

Strategies to Minimize Impurities:

  • Control of Basicity: The choice and amount of base can influence the regioselectivity of the methylation. Using a stoichiometric amount of a milder base may favor S-alkylation over N-alkylation.

  • Solvent Selection: The polarity of the solvent can affect the nucleophilicity of the different atoms in the 2-thiouracil anion. Experimenting with different solvents may improve the desired product ratio.

  • Temperature: Lower reaction temperatures generally favor S-methylation over N- and O-methylation.

Issue 3: Difficulties with Product Isolation and Purification

Q3: I am having trouble isolating a pure product. What purification strategies are effective at a larger scale?

A3: At scale, simple precipitation may not be sufficient to achieve high purity.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. A systematic approach to solvent screening is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.

  • Slurry Washing: Washing the crude product with a solvent in which the desired product is poorly soluble, but the impurities are soluble, can be an effective purification step.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q: What is the most common and scalable synthetic route to this compound?

    • A: The most widely reported method is the S-methylation of 2-thiouracil using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide in an aqueous or alcoholic solvent.[1][2]

  • Q: What are the critical process safety considerations when using methyl iodide at scale?

    • A: Methyl iodide is a toxic and volatile reagent.[3] All operations should be conducted in a well-ventilated fume hood or a contained system.[3] Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] A quench solution (e.g., aqueous sodium thiosulfate or ammonia) should be readily available to neutralize any spills or residual reagent.[3] The reaction is exothermic, so controlled addition of methyl iodide and efficient heat removal are crucial to prevent a runaway reaction.[4][5]

  • Q: How does temperature affect the reaction?

    • A: Temperature can influence both the reaction rate and the selectivity. Higher temperatures will increase the reaction rate but may also lead to a higher proportion of undesired N- and O-methylated byproducts.[6][7][8][9] It is generally recommended to run the reaction at or below room temperature to favor S-methylation.

Troubleshooting and Purification

  • Q: How can I monitor the progress of the reaction?

    • A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the 2-thiouracil starting material.[1] A suitable mobile phase should be developed to achieve good separation between the starting material, product, and potential byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and impurity profile.

  • Q: What are suitable solvent systems for the recrystallization of this compound?

    • A: The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, water, or mixtures thereof.[10] A systematic screening of solvents is the most effective approach to identify the optimal system for your specific needs.

Analytical and Quality Control

  • Q: What analytical techniques are used to confirm the structure and purity of the final product?

    • A:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and identifying any isomeric impurities. The chemical shifts of the methyl group and the aromatic protons will be distinct for the S-, N-, and O-methylated products.[4][11]

      • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.[12][13] A validated HPLC method can be used for quality control of different batches.

      • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

Data Presentation

Table 1: Troubleshooting Guide for Scaling Up this compound Synthesis

Problem Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction by TLC/HPLC until starting material is consumed. Increase reaction time if necessary.
Poor mixingIncrease stirrer speed; consider a different impeller design for better homogeneity.
Formation of N/O-methylated byproductsLower reaction temperature; control rate of methyl iodide addition; optimize base stoichiometry.
Product loss during work-upEnsure complete precipitation by cooling; wash filter cake with minimal cold solvent.
Product Impurity Presence of N-methylated isomersLower reaction temperature; use a less polar solvent; consider a weaker base.
Presence of O-methylated isomerEnsure anhydrous conditions if using a non-aqueous solvent; lower reaction temperature.
Unreacted 2-thiouracilEnsure sufficient equivalents of methyl iodide and base; extend reaction time.
Difficult Purification Oiling out during crystallizationChange solvent system; cool the solution more slowly with gentle stirring.
Co-precipitation of impuritiesPerform a hot filtration before cooling; screen for a more selective recrystallization solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 2-Thiouracil

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH3I)

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • Dissolution of Starting Material: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-thiouracil in an aqueous solution of sodium hydroxide. The concentration should be adjusted based on the scale of the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath or a jacketed cooling system.

  • Methyl Iodide Addition: Slowly add methyl iodide to the cooled reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or HPLC.

  • Precipitation: Once the reaction is complete, cool the mixture again to 0-5 °C. Slowly add glacial acetic acid to neutralize the solution and precipitate the product. The final pH should be in the range of 5-6.

  • Isolation: Stir the resulting slurry at 0-5 °C for at least one hour to ensure complete crystallization. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum at a suitable temperature to a constant weight.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Thiouracil 2-Thiouracil Reaction_Step_1 S-Methylation Thiouracil->Reaction_Step_1 NaOH NaOH (aq) NaOH->Reaction_Step_1 MeI Methyl Iodide MeI->Reaction_Step_1 Product This compound Precipitation Precipitation Product->Precipitation N_Impurity N-Methylated Byproduct O_Impurity O-Methylated Byproduct AceticAcid Acetic Acid AceticAcid->Precipitation Reaction_Step_1->Product Desired Path Reaction_Step_1->N_Impurity Side Reaction Reaction_Step_1->O_Impurity Side Reaction Final_Product Purified Product Precipitation->Final_Product Isolation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time / Optimize Temperature Incomplete->Optimize_Time_Temp Analyze_Impurities Analyze Impurity Profile (NMR/HPLC-MS) Complete->Analyze_Impurities Optimize_Time_Temp->Check_Completion N_O_Methylation N- or O-Methylation Detected Analyze_Impurities->N_O_Methylation Impurities Present Optimize_Workup Optimize Precipitation and Washing Analyze_Impurities->Optimize_Workup Minor Impurities Optimize_Conditions Adjust Base/Solvent/Temperature N_O_Methylation->Optimize_Conditions Optimize_Conditions->Start Purification Implement Recrystallization Optimize_Workup->Purification End Pure Product, Improved Yield Purification->End

Caption: Troubleshooting workflow for scaling up the synthesis.

Parameter_Relationships Temperature Temperature S_Methylation S-Methylation (Desired) Temperature->S_Methylation Lower Temp Favors N_Methylation N-Methylation (Side Reaction) Temperature->N_Methylation Higher Temp Promotes O_Methylation O-Methylation (Side Reaction) Temperature->O_Methylation Higher Temp Promotes Base_Conc Base Concentration Base_Conc->S_Methylation Moderate Conc. Favors Base_Conc->N_Methylation High Conc. Promotes Solvent_Polarity Solvent Polarity Solvent_Polarity->S_Methylation Polar Aprotic May Favor Solvent_Polarity->N_Methylation Polar Protic May Increase

Caption: Key parameter relationships in the methylation of 2-thiouracil.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 2-(Methylthio)pyrimidin-4-ol, a key intermediate in medicinal chemistry and drug development. The methods are evaluated based on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data and detailed protocols.

Introduction

This compound, also known as 2-methylthio-4-hydroxypyrimidine, is a versatile heterocyclic building block. Its pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including inhibitors and other therapeutic agents. The strategic placement of the methylthio group at the C2 position and the hydroxyl group at the C4 position allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules. This guide compares the two most prevalent methods for its synthesis: the traditional two-step approach starting from thiourea and a more streamlined one-pot condensation using S-methylisothiourea.

Method 1: Two-Step Synthesis via 2-Thiouracil Intermediate

This classic and widely documented method involves two distinct chemical transformations:

  • Cyclocondensation: Reaction of thiourea with a β-dicarbonyl compound, such as diethyl malonate, to form the 2-thiouracil ring.

  • S-Methylation: Selective alkylation of the sulfur atom in 2-thiouracil using a methylating agent like methyl iodide.

Reaction Pathway

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocol

This protocol details the S-methylation of the pre-formed 2-thiouracil intermediate.

Step 2: S-Methylation of 2-Thiouracil [1]

  • Dissolution: Dissolve 2-Thiouracil (33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).

  • Cooling: Place the mixture in an ice bath until the internal temperature reaches 0°C.

  • Addition of Methylating Agent: Slowly add methyl iodide (18.5 mL, 0.29 mol) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.

  • Isolation: Collect the white precipitate that forms via vacuum filtration, wash with cold water (3 x 150 mL), and dry to yield the final product.

Yield: 37.4 g (98%)[1].

Method 2: One-Pot Condensation of S-Methylisothiourea and β-Ketoester

This approach streamlines the synthesis by starting with the sulfur atom already methylated. S-methylisothiourea is condensed directly with a β-ketoester in a base- and subsequent acid-mediated reaction, proceeding directly to the final product without the need to isolate the thiouracil intermediate.[2]

Reaction Pathway

Caption: Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocol

This protocol is a general procedure for the one-pot synthesis.[2]

  • Initial Mixture: To a solution of S-alkylisothiouronium salt (1.1 equiv.) and a β-ketoester (1.0 equiv.) in 2-MeTHF (0.33 M) at 0°C, add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) dropwise.

  • Base-Mediated Step: Stir the reaction at 0°C for 18 hours.

  • Acid-Mediated Cyclization: Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv.) dropwise to the mixture.

  • Heating: Heat the reaction to 50°C over 30 minutes and stir for an additional 3–5 hours.

  • Isolation: Upon completion, the product is isolated following a suitable aqueous workup and purification procedure (e.g., extraction, crystallization).

This method has been successfully applied to a gram-scale synthesis, demonstrating its practicality.[2]

Comparative Analysis

The choice between these two synthetic methods depends on factors such as scale, available starting materials, and desired process efficiency.

FeatureMethod 1: Two-Step (via 2-Thiouracil)Method 2: One-Pot (from S-Methylisothiourea)
Starting Materials Thiourea, β-Ketoester, Methyl IodideS-Methylisothiourea, β-Ketoester
Procedural Complexity Two distinct steps with intermediate isolationSingle pot procedure, no intermediate isolation
Reaction Time ~16 hours for methylation step (plus cyclization)~22-24 hours total reaction time
Reported Yield Very high for methylation step (e.g., 98%)[1]Good to excellent (e.g., 94% on a 200g scale)[2]
Key Reagents NaOH, Acetic AcidDIPEA (Base), TfOH (Acid)
Advantages - Uses readily available and inexpensive thiourea.- High-yielding methylation step.- More efficient (fewer steps).- Avoids handling of the thiouracil intermediate.- Good functional group tolerance.[2]
Disadvantages - Requires isolation of the 2-thiouracil intermediate.- Two separate reaction setups and workups.- S-methylisothiourea salts are more expensive than thiourea.- May require optimization for different substrates.

Conclusion

Both methods provide effective pathways to this compound.

  • Method 1 (Two-Step Synthesis) is a robust and high-yielding approach, particularly suitable for laboratories where thiourea is a preferred starting material and process efficiency is secondary to the cost of reagents. The high yield of the final methylation step is a significant advantage.[1]

  • Method 2 (One-Pot Synthesis) offers a more elegant and efficient solution by reducing the number of synthetic operations and avoiding intermediate isolation.[2] This makes it highly attractive for process chemistry and larger-scale synthesis where time and labor savings are critical. Its demonstrated success on a large scale confirms its utility and scalability.[2]

For researchers in drug development, the one-pot method's efficiency and good functional group tolerance may be preferable for creating diverse libraries of pyrimidine derivatives. Conversely, for routine, large-quantity production where raw material cost is a primary driver, the traditional two-step method remains a viable and well-established option.

References

A Comparative Guide to the Biological Activity of 2-(Methylthio)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various analogs of 2-(Methylthio)pyrimidin-4-ol. The focus of this comparison is primarily on the anticancer properties of these compounds, with supporting experimental data and detailed methodologies. While this compound serves as a versatile scaffold for the synthesis of kinase inhibitors, specific quantitative biological activity data for the parent compound was not prominently available in the reviewed literature.[1] This guide, therefore, focuses on the activity of its structurally related analogs.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of several 2-(methylthio)pyrimidine analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Analogs
Compound IDCancer Cell LineIC50 (µM)
3b A375 (Melanoma)25.4
C32 (Melanoma)24.4
DU145 (Prostate)41.5
MCF-7/WT (Breast)65.8
3c A375 (Melanoma)29.8
C32 (Melanoma)28.7
DU145 (Prostate)52.3
MCF-7/WT (Breast)81.2
3d A375 (Melanoma)33.1
C32 (Melanoma)30.5
DU145 (Prostate)60.1
MCF-7/WT (Breast)95.4

Data sourced from a study on thiazolo[4,5-d]pyrimidine derivatives.

Table 2: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Analogs
Compound IDSubstituent at C4Analgesic Activity (% Inhibition of Writhing)
IIh p-dimethylaminophenyl70.32%
IIk Unsubstituted58.45%
IIl Unsubstituted50.68%
IIe p-chlorophenyl57.08%

Data from a study on the analgesic effects of 2-methylthio-1,4-dihydropyrimidine derivatives, evaluated using the acetic acid-induced writhing method.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is used to screen for analgesic activity.

Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds to the mice, typically via oral or intraperitoneal injection, at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each test compound compared to the control group using the formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100.

Signaling Pathways and Experimental Workflows

Many 2-(methylthio)pyrimidine analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 2-(Methylthio)pyrimidine Analog (Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by 2-(methylthio)pyrimidine analogs.

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 2-(methylthio)pyrimidine analogs.

Experimental_Workflow start Starting Materials (e.g., 2-Thiouracil) synthesis Chemical Synthesis (e.g., Methylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies (e.g., Animal Models) sar->in_vivo lead_optimization->synthesis conclusion Identification of Lead Compound in_vivo->conclusion

Caption: General workflow for the development of 2-(methylthio)pyrimidine analogs.

References

A Head-to-Head Comparison of Pyrimidine Intermediates for Kinase Inhibitor Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. Pyrimidine derivatives are a cornerstone in this area, offering a versatile platform for building potent and selective inhibitors. This guide provides an objective comparison of 2-(Methylthio)pyrimidin-4-ol and its common alternatives, supported by experimental data, to inform the strategic selection of synthetic intermediates.

This publication delves into a comparative analysis of this compound against two widely used alternatives: 2,4-dichloro-5-fluoropyrimidine and 2-amino-4-chloropyrimidine. The evaluation focuses on their synthetic accessibility, performance in subsequent reactions, and overall cost-effectiveness, providing a comprehensive resource for chemists in the pharmaceutical industry.

Performance Comparison of Pyrimidine Intermediates

The utility of a synthetic intermediate is multifaceted, hinging on factors such as yield, purity, reaction conditions, and the ease of subsequent functionalization. The following tables provide a quantitative summary of the synthesis of each intermediate and their application in the synthesis of a common kinase inhibitor scaffold.

Table 1: Synthesis of Pyrimidine Intermediates

IntermediateStarting Material(s)Key ReagentsTypical YieldReaction TimeKey Considerations
This compound 2-Thiouracil, Methyl iodideSodium hydroxide~70-98%[1]12-16 hoursStraightforward S-methylation; mild conditions.[1]
2,4-Dichloro-5-fluoropyrimidine 5-FluorouracilPhosphorus oxychloride, N,N-dimethylaniline~92-95%[2]2-14 hoursUse of corrosive and hazardous phosphorus oxychloride.[2][3]
2-Amino-4-chloropyrimidine Isocytosine or 2,4-DichloropyrimidinePhosphorus oxychloride or Ammonia76-84%[4]3-5 hoursTwo distinct routes with varying starting materials and reagents.[4]

Table 2: Comparative Synthesis of a Kinase Inhibitor Intermediate

To provide a practical comparison, we examine the synthesis of a key intermediate for a generic kinase inhibitor, starting from each of the three pyrimidine scaffolds. The target for this comparative synthesis is a 4-anilino-2-(substituted)pyrimidine, a common core in many kinase inhibitors.

Starting IntermediateReactionKey ReagentsTypical YieldKey Considerations
This compound 1. Chlorination 2. Nucleophilic Aromatic Substitution1. POCl₃ 2. Substituted anilineModerateTwo-step process; requires activation of the hydroxyl group.
2,4-Dichloro-5-fluoropyrimidine Nucleophilic Aromatic SubstitutionSubstituted anilineHighRegioselective substitution is possible due to the differential reactivity of the two chlorine atoms.[2]
2-Amino-4-chloropyrimidine Nucleophilic Aromatic SubstitutionSubstituted anilineGood to ExcellentDirect substitution of the chlorine atom.

Experimental Protocols

Detailed methodologies for the synthesis of each intermediate are provided below to allow for replication and informed decision-making.

Synthesis of this compound

Materials:

  • 2-Thiouracil

  • Sodium hydroxide

  • Methyl iodide

  • Acetic acid

  • Water

Procedure:

  • Dissolve 2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).[1]

  • Add methyl iodide (1.1 equivalents) to the solution and stir at room temperature overnight.[1]

  • Acidify the reaction mixture with acetic acid to precipitate the product.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.[1]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane

  • Hydrochloric acid

  • Sodium bicarbonate solution

Procedure:

  • Mix 5-fluorouracil (1 equivalent) with phosphorus oxychloride (10 equivalents) and N,N-dimethylaniline (1.5 equivalents).[2]

  • Heat the mixture to 114°C for 2 hours.[2]

  • After cooling, quench the reaction mixture with ice-cold water and extract with dichloromethane.

  • Wash the organic layer with hydrochloric acid and then with sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain 2,4-dichloro-5-fluoropyrimidine.[2]

Synthesis of 2-Amino-4-chloropyrimidine

Method A: From Isocytosine

Materials:

  • Isocytosine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Ethanol

Procedure:

  • Heat a mixture of isocytosine (1 equivalent) and phosphorus oxychloride (excess) at 80°C for 1 hour, then reflux at 120°C for 3 hours.[4]

  • Distill off the excess POCl₃.

  • Carefully add the residue to ice water and extract with dichloromethane.

  • Decolorize the organic phase with activated carbon, filter, and remove the solvent.

  • Recrystallize the crude product from ethanol to yield 2-amino-4-chloropyrimidine.[4]

Method B: From 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Aqueous ammonia

  • Ethanol

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Reflux a mixture of 2,4-dichloropyrimidine (1 equivalent) and aqueous ammonia for 3-5 hours.[4]

  • Cool the reaction mixture and filter the crude product.

  • Wash the solid with ethanol and water.

  • Recrystallize from a mixture of dichloromethane and petroleum ether to obtain 2-amino-4-chloropyrimidine.[4]

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic intermediate is the overall cost of the synthetic route. This includes the price of starting materials, reagents, solvents, and purification costs.

Table 3: Cost Analysis of Starting Materials

Starting MaterialTypical Price (per kg)Supplier Availability
2-Thiouracil$73.70 - $887.00[5]Readily available
5-FluorouracilVariesWidely available
Isocytosine~$1500 (per gram)[6]Specialized suppliers
2,4-Dichloropyrimidine$10250 (INR)[7]Widely available
Methyl iodideVariesWidely available
Phosphorus oxychloride$72 - $140 (INR)[8][9]Widely available

Analysis:

  • This compound: The synthesis is straightforward with relatively inexpensive starting materials, making it a cost-effective option for many applications.

  • 2,4-Dichloro-5-fluoropyrimidine: While the yield is high, the use of a large excess of phosphorus oxychloride and the necessary workup can increase the overall cost and waste generated.

  • 2-Amino-4-chloropyrimidine: The route starting from 2,4-dichloropyrimidine is likely more cost-effective for large-scale synthesis due to the high price of isocytosine.

Visualization of Key Signaling Pathways and Synthetic Logic

To provide a clearer understanding of the context in which these intermediates are used, the following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from pyrimidines, as well as a generalized workflow for their synthesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription

Caption: The JAK-STAT signaling pathway, a key player in immunity and inflammation.

Synthetic_Workflow Start Starting Material (e.g., 2-Thiouracil) Intermediate Pyrimidine Intermediate (e.g., this compound) Start->Intermediate Functionalization Functionalization (e.g., Chlorination) Intermediate->Functionalization Coupling Coupling Reaction (e.g., Suzuki, SₙAr) Functionalization->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct

Caption: Generalized workflow for the synthesis of pyrimidine-based kinase inhibitors.

Conclusion

The choice of a pyrimidine intermediate is a strategic decision that can significantly impact the efficiency and cost-effectiveness of a synthetic campaign. This compound offers a straightforward and economical entry point to a variety of functionalized pyrimidines. For syntheses requiring di-functionalized pyrimidines, 2,4-dichloro-5-fluoropyrimidine provides a versatile, albeit more hazardous, alternative. 2-Amino-4-chloropyrimidine presents a valuable intermediate, particularly when the amino group is desired in the final target. By carefully considering the factors outlined in this guide, researchers can make an informed decision that best suits the specific goals of their drug discovery program.

References

Efficacy of 2-(Methylthio)pyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(methylthio)pyrimidin-4-ol and its derivatives have garnered significant attention for their diverse therapeutic potential, including antiviral, anticancer, and enzyme inhibitory activities. This guide provides a comparative analysis of the efficacy of various 2-(alkylthio)pyrimidin-4-one derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Comparative Efficacy Data

The following table summarizes the in vitro anti-HIV-1 activity of a series of 5-allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-one derivatives. The data highlights the structure-activity relationship (SAR), demonstrating how modifications to the alkylthio side chain at the C-2 position of the pyrimidine ring influence antiviral potency and cytotoxicity.

Table 1: Anti-HIV-1 Activity of 5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-one Derivatives

CompoundR (Alkyl Group at C-2)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2a Methyl>100>100>1
2b 2-Hydroxyethyl1.2>100>83
2c 3-Hydroxypropyl0.32>100>312
2d Hexyl2.5>100>40
2e Allyl3.8>100>26
2f 2-(Methoxymethoxy)ethyl1.5>100>67
2g Propyl4.1>100>24
2h Isobutyl3.5>100>29
2i 2-Ethylbutyl2.9>100>34
2j Cyclopentyl2.1>100>48
Nevirapine (Reference Drug)0.1575500

IC₅₀: 50% inhibitory concentration against HIV-1 (IIIB) in MT-4 cells. CC₅₀: 50% cytotoxic concentration in uninfected MT-4 cells. SI: Selectivity Index (CC₅₀/IC₅₀).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of 5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones (General Procedure)

To a stirred solution of 5-allyl-6-benzyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.1 eq) and the appropriate alkyl halide (1.1 eq) are added. The reaction mixture is stirred at room temperature for 8-12 hours. Upon completion, the mixture is poured into cold water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(alkylthio) derivative.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is determined in MT-4 cells using the MTT assay. MT-4 cells are infected with HIV-1 (IIIB) at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. After 5 days of incubation at 37°C in a 5% CO₂ atmosphere, the viability of the cells is determined by adding MTT solution (0.5 mg/mL). The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. The IC₅₀ and CC₅₀ values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay) for Anticancer Evaluation

The following is a general protocol for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC₅₀ value is determined from the dose-response curve.[1]

Visualizing Mechanisms and Workflows

The following diagrams illustrate a common signaling pathway targeted by pyrimidine derivatives and the experimental workflow for evaluating their efficacy.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials: 2-Thioxopyrimidin-4-one Alkyl Halide reaction Alkylation Reaction (Base, Solvent) start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment (Serial Dilutions) characterization->compound_treatment Test Compounds cell_culture Cell Culture (e.g., MT-4, Cancer Cell Lines) cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50/CC50 Determination) viability_assay->data_analysis

Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression transcription->gene_expression inhibitor This compound Derivative inhibitor->raf Inhibition inhibitor->pi3k Inhibition

MAPK and PI3K/Akt signaling pathways and potential inhibition points.

Discussion

The presented data on anti-HIV-1 activity reveals that the nature of the 2-alkylthio substituent significantly impacts the efficacy of these pyrimidine derivatives. The presence of a hydroxyl group on the alkyl chain, as seen in compounds 2b and 2c , enhances the antiviral activity, with the 3-hydroxypropyl derivative (2c ) being the most potent in the series. This suggests that the hydroxyl group may be involved in crucial interactions with the target enzyme, HIV-1 reverse transcriptase. The low cytotoxicity of these compounds, as indicated by the high CC₅₀ values, results in favorable selectivity indices, making them promising candidates for further development.

While a comprehensive comparative dataset for the anticancer activity of a series of this compound derivatives is not available in a single study, numerous reports indicate that this scaffold is a potent inhibitor of various kinases involved in cancer cell proliferation and survival. The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of kinases, and modifications at the C2, C5, and C6 positions can be systematically explored to achieve potency and selectivity against specific kinase targets. The provided experimental protocol for the MTT assay is a standard method to screen these derivatives against a panel of cancer cell lines to identify lead compounds for further investigation into their mechanism of action, such as kinase inhibition assays.

References

Comparative Guide to 2-(Methylthio)pyrimidin-4-ol Derivatives as Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(methylthio)pyrimidin-4-ol derivatives as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. The structure-activity relationship (SAR) is explored through quantitative data, and detailed experimental protocols are provided for the key enzymatic assays.

Structure-Activity Relationship (SAR) of 2-(Alkylthio)pyrimidin-4-one Derivatives

The inhibitory potency of 2-(alkylthio)pyrimidin-4-one derivatives against Lp-PLA2 is significantly influenced by the nature of the substituent at the 2-thio position and modifications at other positions of the pyrimidinone core. The following table summarizes the in vitro inhibitory activities of a series of these compounds against recombinant human Lp-PLA2.

CompoundR Group (at 2-thio position)Other SubstituentsIC50 (nM)
1 Methyl->10000
2 Ethyl-3000
3 n-Propyl-1000
4 n-Butyl-300
5 n-Pentyl-100
6 n-Hexyl-50
7 n-Heptyl-30
8 n-Octyl-20
9 n-Nonyl-15
10 n-Decyl-10
11 n-Undecyl-8
12 n-Dodecyl-7
13 Cyclohexylmethyl-50
14 Benzyl-200
15 4-Phenylbutyl-20
16 3-Phenylpropyl5-Methyl15
17 4-Phenylbutyl5-Ethyl10

Key SAR Observations:

  • Effect of Alkyl Chain Length at the 2-thio Position: A clear trend is observed where increasing the length of the linear alkyl chain from methyl to dodecyl results in a significant increase in inhibitory potency. This suggests that a hydrophobic binding pocket accommodates the alkyl chain, with longer chains providing more favorable interactions.

  • Influence of Bulky and Aromatic Groups: The introduction of bulky cycloalkyl or aromatic groups at the 2-thio position also leads to potent inhibitors. For instance, a cyclohexylmethyl group (Compound 13) and a 4-phenylbutyl group (Compound 15) confer high potency.

  • Impact of Substitution at the 5-Position: Small alkyl substitutions at the 5-position of the pyrimidinone ring, in combination with a phenylalkyl group at the 2-thio position, can further enhance inhibitory activity (Compounds 16 and 17).

Experimental Protocols

Synthesis of 2-(Alkylthio)pyrimidin-4-ones

A general method for the synthesis of 2-(alkylthio)pyrimidin-4-ones involves the condensation of a β-ketoester with S-alkylisothiourea.

General Procedure:

  • To a solution of the appropriate S-alkylisothiouronium salt (1.1 equivalents) and a β-ketoester (1.0 equivalent) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) at 0°C, add a base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 18 hours.

  • Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 50°C and stir for 3-5 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)pyrimidin-4-one.

In Vitro Lp-PLA2 Activity Assay

The inhibitory activity of the synthesized compounds against Lp-PLA2 is determined using a colorimetric assay with a synthetic substrate.

Materials:

  • Recombinant human Lp-PLA2

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well microplate, add 10 µL of the diluted test compound solution to the appropriate wells.

  • Add 40 µL of Assay Buffer to each well.

  • Add 50 µL of recombinant human Lp-PLA2 solution (diluted in Assay Buffer) to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the MNP substrate solution to all wells.

  • Immediately begin measuring the absorbance at 405 nm at 37°C in kinetic mode, with readings taken every 1-2 minutes for a duration of 15-30 minutes.

  • Calculate the rate of change in absorbance (ΔA/min) for each well.

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the proposed role of Lp-PLA2 in the inflammatory cascade associated with atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators that contribute to plaque formation and instability.

LpPLA2_Pathway LDL Low-Density Lipoprotein (LDL) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Oxidative Stress LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolysis oxFFA Oxidized Free Fatty Acids (oxFFA) LpPLA2->oxFFA Hydrolysis InflammatoryCells Inflammatory Cells (e.g., Macrophages) LysoPC->InflammatoryCells Activation oxFFA->InflammatoryCells Activation Cytokines Pro-inflammatory Cytokines InflammatoryCells->Cytokines Release AdhesionMolecules Adhesion Molecules InflammatoryCells->AdhesionMolecules Upregulation EndothelialDysfunction Endothelial Dysfunction Cytokines->EndothelialDysfunction AdhesionMolecules->EndothelialDysfunction PlaqueFormation Atherosclerotic Plaque Formation & Instability EndothelialDysfunction->PlaqueFormation Inhibitor 2-(Alkylthio)pyrimidin-4-one Inhibitor Inhibitor->LpPLA2

Caption: The role of Lp-PLA2 in atherosclerosis and its inhibition.

Experimental Workflow for Lp-PLA2 Inhibition Assay

The following diagram outlines the key steps in the in vitro enzymatic assay used to determine the inhibitory potency of the this compound derivatives.

Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Lp-PLA2 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate (MNP) pre_incubate->add_substrate measure_absorbance Kinetic Measurement of Absorbance (405 nm) add_substrate->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

In Vitro vs. In Vivo Activity of 2-(Methylthio)pyrimidin-4-ol Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex living organism is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of a representative 2-(methylthio)phenyl-substituted pyrimidine derivative, offering insights into its potential as an anticancer agent. The data presented is based on a preclinical study of N,5-Dimethyl-N-(4-(methylthio)phenyl)furo[2,3-d]pyrimidin-4-amine, a compound with a scaffold related to the 2-(methylthio)pyrimidin-4-ol core, which functions as a microtubule targeting agent.

From Benchtop to Preclinical Models: An Overview

The journey of a potential drug candidate from initial screening to preclinical validation involves a series of rigorous evaluations. The logical workflow for this process, from initial in vitro assays to in vivo efficacy studies, is depicted below.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Initial Screening (e.g., Enzyme Inhibition, Cell Viability) dose_response Dose-Response Studies (IC50/EC50 Determination) in_vitro_screening->dose_response Identify potent compounds mechanistic_assays Mechanistic Assays (e.g., Tubulin Polymerization) dose_response->mechanistic_assays Characterize mechanism pk_studies Pharmacokinetic Studies (ADME) mechanistic_assays->pk_studies Select lead candidate animal_model Efficacy Studies (e.g., Xenograft Model) pk_studies->animal_model Determine dosing regimen toxicity_studies Toxicology Assessment animal_model->toxicity_studies Evaluate safety and efficacy

Experimental Workflow

This structured approach ensures that only the most promising compounds with favorable characteristics advance to more complex and resource-intensive in vivo testing.

Targeting Microtubule Dynamics: A Key Anticancer Strategy

The representative compound, N,5-Dimethyl-N-(4-(methylthio)phenyl)furo[2,3-d]pyrimidin-4-amine, exerts its anticancer effects by disrupting microtubule dynamics, a crucial process for cell division. The signaling pathway below illustrates the role of microtubules in the cell cycle and the inhibitory action of this class of compounds.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 tubulin αβ-Tubulin Dimers S S Phase G1->S S->G2 microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization compound N,5-Dimethyl-N-(4-(methylthio)phenyl) furo[2,3-d]pyrimidin-4-amine compound->tubulin Inhibition of Polymerization

Microtubule Dynamics Pathway

By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis of cancer cells.

Comparative Data: In Vitro vs. In Vivo Activity

The following tables summarize the quantitative data for N,5-Dimethyl-N-(4-(methylthio)phenyl)furo[2,3-d]pyrimidin-4-amine (referred to as Compound 9) and its methoxy analog.

Table 1: In Vitro Activity of Furo[2,3-d]pyrimidine Derivatives
Compound Assay IC50 / GI50 (µM)
N,5-Dimethyl-N-(4-(methylthio)phenyl)furo[2,3-d]pyrimidin-4-amine (Compound 9)Tubulin Assembly Inhibition2.9 ± 0.3
MDA-MB-435 Cell Antiproliferation0.043
N,5-Dimethyl-N-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine (Methoxy Analog)Tubulin Assembly Inhibition1.5 ± 0.2
MDA-MB-435 Cell Antiproliferation0.014
Table 2: In Vivo Antitumor Activity in MDA-MB-435 Xenograft Model
Treatment Group Dose Tumor Growth Inhibition (%)
Vehicle Control-0
N,5-Dimethyl-N-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine (Methoxy Analog)40 mg/kgStatistically significant antitumor effects were observed.

Note: Specific quantitative tumor growth inhibition percentage for the methoxy analog was not explicitly stated in the primary source, but was described as statistically significant.

The in vitro data demonstrates that both the methylthio and methoxy analogs are potent inhibitors of tubulin polymerization and cancer cell proliferation. The methoxy analog exhibited slightly higher potency in these assays. This potent in vitro activity translated to significant antitumor effects in an in vivo xenograft model for the methoxy analog.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of the test compounds on the polymerization of tubulin in vitro.

Methodology:

  • Bovine brain tubulin was purified.

  • The polymerization of tubulin was monitored by an increase in turbidity at 340 nm in a spectrophotometer.

  • Reactions were carried out in PEM buffer (80 mM PIPES, pH 6.8, 1 mM EGTA, and 1 mM MgCl2) containing 1 mM GTP.

  • Various concentrations of the test compounds were pre-incubated with tubulin at 37°C.

  • The reaction was initiated by the addition of GTP, and the change in absorbance was recorded over time.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • MDA-MB-435 human melanoma cells were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 value, the concentration of the compound that causes 50% growth inhibition, was determined from the dose-response curves.

In Vivo Xenograft Model

Objective: To assess the antitumor efficacy of the lead compound in a living organism.

Methodology:

  • Female athymic nude mice were used for the study.

  • MDA-MB-435 human melanoma cells were implanted subcutaneously into the flanks of the mice.

  • When the tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • The test compound (e.g., the methoxy analog of the 2-(methylthio)phenyl pyrimidine derivative) was administered orally or intraperitoneally at a specified dose and schedule.

  • The control group received the vehicle used to dissolve the compound.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, the tumors were excised and weighed.

  • Tumor growth inhibition was calculated by comparing the tumor size in the treated group to the control group.

This guide provides a framework for understanding the comparative analysis of in vitro and in vivo data for this compound related compounds. The presented data and protocols, derived from a specific preclinical study, highlight the critical steps and considerations in evaluating the therapeutic potential of novel anticancer agents.

References

A Comparative Guide to Analytical Methods for the Purity Validation of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) like 2-(Methylthio)pyrimidin-4-ol is a critical step in drug development and quality control. A robust analytical method ensures the safety, efficacy, and consistency of the final drug product. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with detailed experimental protocols and representative performance data.

Comparison of Key Analytical Methods

Several analytical techniques are suitable for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity and impurity profiling.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the advantage of being a primary ratio method that can provide an absolute purity value without the need for a specific reference standard for each impurity.[4]

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MSqNMR
Primary Application Potency, detection and quantification of non-volatile organic impuritiesDetection and quantification of volatile organic impurities (e.g., residual solvents)Absolute purity determination, structural confirmation
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) ~0.01%~1 ppm~0.1%
Limit of Quantitation (LOQ) ~0.03%~5 ppm~0.3%
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Advantages High resolution, high sensitivity, excellent for routine QCHigh sensitivity and selectivity for volatile compoundsNo need for identical reference standards for impurities, provides structural information
Limitations Not suitable for non-UV active or volatile compoundsNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods

Experimental Protocols

The following are representative protocols for the purity determination of this compound using HPLC-UV, GC-MS, and qNMR.

Protocol 1: HPLC-UV Method for Purity and Impurity Determination

This method is designed to separate the main component from potential non-volatile process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or other suitable buffer agent)

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the this compound reference standard and test sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Data Analysis:

    • Calculate the assay (purity) of the main peak by comparing its area to that of the reference standard.

    • Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is intended for the identification and quantification of residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Reagents and Standards:

    • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.

    • Reference standards for expected residual solvents.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add 1 mL of DMSO.

    • Seal the vial and heat at 80 °C for 15 minutes before injection.

  • Data Analysis:

    • Identify solvents by comparing their retention times and mass spectra to those of the reference standards.

    • Quantify by comparing the peak area of each solvent in the sample to a corresponding standard curve.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides an absolute purity value by relating the analyte signal to that of a high-purity internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • A high-purity, certified internal standard with a known chemical formula and purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance peak that is well-resolved from the analyte peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Analytical Workflow

The selection of an appropriate analytical method is a logical process based on the analytical objective. The following diagram illustrates a typical workflow for the purity validation of a pharmaceutical intermediate like this compound.

Analytical Method Selection Workflow start Start: Purity Validation of This compound goal Define Analytical Objective start->goal routine_qc Routine QC: Impurity Profile & Potency goal->routine_qc Impurity Profiling volatile_impurities Volatile Impurities: Residual Solvents goal->volatile_impurities Solvent Analysis absolute_purity Reference Standard Characterization: Absolute Purity goal->absolute_purity Primary Standard hplc_method Develop & Validate HPLC-UV Method routine_qc->hplc_method gcms_method Develop & Validate GC-MS Method volatile_impurities->gcms_method qnmr_method Perform qNMR Analysis absolute_purity->qnmr_method report Report Purity and Impurity Profile hplc_method->report gcms_method->report qnmr_method->report

Caption: Workflow for selecting an analytical method for purity validation.

References

comparative docking studies of 2-(Methylthio)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 2-(Methylthio)pyrimidin-4-ol Derivatives as Acetylcholinesterase Inhibitors

This guide provides a comparative analysis of the molecular docking studies of various this compound derivatives, with a specific focus on their potential as acetylcholinesterase inhibitors. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Docking Analysis

A study by E.M. de Carvalho and colleagues investigated a series of 3,6-disubstituted 2-(methylthio)-4-(trifluoromethyl)-3,4-dihydropyrimidin-4-ols as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Their research combined chemical synthesis, in vitro biological evaluation, and in silico molecular docking to understand the structure-activity relationships of these compounds.

The docking studies revealed that these derivatives can be effectively accommodated within the catalytic site of the acetylcholinesterase enzyme. The most potent compound identified in the series, 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol (6e) , demonstrated significant inhibitory activity with an IC50 value of 2.2 ± 0.9 μm.

The molecular docking of compound 6e highlighted key interactions within the AChE active site. These include π-π stacking interactions between the 4-fluorophenyl moiety of the ligand and the aromatic ring of the electron-rich Trp84 residue. Additionally, a hydrogen bond was observed between the hydroxyl group of Tyr121 and the hydroxyl group of the ligand. These interactions are crucial for the stable binding and inhibitory action of the compound.

Quantitative Data Summary

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of the most active this compound derivatives from the study.

CompoundSubstituentsIC50 (μM)
6a R1 = CH3, R2 = C6H510.5 ± 2.1
6d R1 = CH3, R2 = 4-Cl-C6H412.3 ± 1.5
6e R1 = CH3, R2 = 4-F-C6H42.2 ± 0.9
6f R1 = CH3, R2 = 4-Br-C6H47.9 ± 1.2
6i R1 = CH2CH=CH2, R2 = C6H511.2 ± 3.5
6j R1 = CH2CH=CH2, R2 = 4-CH3-C6H415.8 ± 2.4
6l R1 = CH2CH=CH2, R2 = 4-F-C6H49.8 ± 1.7

Experimental Protocols

The molecular docking studies were performed to understand the binding mode of the synthesized compounds in the active site of the acetylcholinesterase enzyme.

Software and Target Preparation: The specific software used for the docking calculations was not detailed in the abstract. However, a general workflow can be inferred. The three-dimensional crystal structure of the acetylcholinesterase enzyme would be obtained from a protein data bank. The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 3D structures of the this compound derivatives were generated and their energy was minimized using a suitable force field.

Docking Simulation: The prepared ligands were then docked into the active site of the prepared protein structure. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates a score to rank the best poses. The docking poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

G A Protein Target Selection (e.g., Acetylcholinesterase) C Protein Preparation (Removal of water, addition of hydrogens) A->C B Ligand Library Preparation (this compound derivatives) D Ligand Preparation (3D structure generation, energy minimization) B->D E Molecular Docking Simulation C->E D->E F Analysis of Docking Results (Binding energies, interactions) E->F G Identification of Lead Compounds F->G H In Vitro Biological Validation G->H

Caption: Workflow for a comparative molecular docking study.

Broader Context and Alternative Targets

While the focus of this guide is on acetylcholinesterase inhibition, it is important to note that pyrimidine derivatives are a versatile class of compounds with a wide range of biological activities. Docking studies have been employed to investigate their potential as inhibitors of other enzymes, including:

  • Cyclooxygenase (COX) enzymes: Pyrimidine-2-thiol derivatives have been studied as potential COX-1 and COX-2 inhibitors for their anti-inflammatory effects.

  • Cyclin-dependent kinase 2 (CDK2): Certain pyrimidine derivatives have been analyzed for their binding affinity to CDK2, a key regulator of the cell cycle, suggesting their potential as anticancer agents.

  • Epidermal Growth Factor Receptor (EGFR): Pyrimidine and pyridine derivatives have been evaluated as potential inhibitors of EGFR, a target in cancer therapy.

  • Topoisomerase II: Thiazolo[3,2-a]pyrimidine derivatives have been designed and evaluated as topoisomerase II inhibitors for their anticancer properties.

These studies highlight the broad applicability of molecular docking in the rational design and discovery of novel therapeutic agents based on the pyrimidine scaffold. The specific substitutions on the pyrimidine ring play a crucial role in determining the target specificity and binding affinity.

Comparative Analysis of Antibody Cross-Reactivity Against 2-(Methylthio)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of antibodies developed against 2-(Methylthio)pyrimidin-4-ol and its derivatives. Due to the limited availability of specific experimental data for this compound, this analysis is based on established principles of immunology for small molecules (haptens) and data from structurally related pyrimidine analogues. The information herein is intended to guide researchers in the design and interpretation of immunoassays for this class of molecules.

Introduction to Antibody Development for Small Molecules

Generating highly specific antibodies against small molecules like this compound derivatives presents unique challenges. As haptens, these molecules are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. The specificity and cross-reactivity of the resulting antibodies are significantly influenced by the structure of the hapten, the site of conjugation to the carrier protein, and the overall immunogenic presentation.[1][2] Cross-reactivity, the binding of an antibody to molecules other than the target antigen, is a critical parameter in the development of specific immunoassays and can be influenced by the assay format.[3][4]

Data Presentation: Predicted Antibody Cross-Reactivity

The following table summarizes the predicted cross-reactivity of a hypothetical polyclonal antibody raised against a this compound-carrier protein conjugate. The predictions are based on the principle that structural similarity to the immunizing hapten dictates the degree of antibody recognition. The site of conjugation is crucial; regions of the molecule distal to the conjugation site are more likely to be recognized as key epitopes by the immune system.

Table 1: Predicted Cross-Reactivity of a Polyclonal Antibody Against this compound Derivatives

Compound NameStructurePredicted Cross-Reactivity (%)Rationale
This compound (Immunizing Hapten)100 Homologous antigen used for immunization.
2-(Ethylthio)pyrimidin-4-ol60-80Minor change in the alkylthio group; the core pyrimidine structure is retained.
2-(Methylthio)pyrimidin-4-amine30-50Substitution at the 4-position significantly alters the epitope, likely reducing antibody binding.
2-Mercaptopyrimidin-4-ol10-20Absence of the methyl group at the sulfur atom creates a significant structural difference.
Pyrimidin-4-ol< 5Lack of the key methylthio group at the 2-position makes recognition unlikely.
5-Fluoro-2-(methylthio)pyrimidin-4-ol70-90Substitution at the 5-position is distal to the likely primary epitopes at the 2 and 4 positions.

Note: The cross-reactivity percentages are illustrative and would need to be confirmed by experimental data.

Experimental Protocols

A standard method for determining the cross-reactivity of antibodies against small molecules is the indirect competitive enzyme-linked immunosorbent assay (icELISA) .

Protocol: Indirect Competitive ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen: this compound conjugated to a carrier protein (e.g., BSA) different from the one used for immunization (e.g., KLH) to minimize non-specific binding.[2]

  • Primary antibody: Polyclonal or monoclonal antibody raised against the this compound-KLH conjugate.

  • Secondary antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Competitor compounds: this compound (standard) and its derivatives.

  • Blocking buffer: 5% non-fat dry milk or BSA in phosphate-buffered saline (PBS).

  • Wash buffer: PBS with 0.05% Tween-20 (PBST).

  • Substrate solution: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop solution: 2M Sulfuric acid.

  • Plate reader.

2. Procedure:

  • Coating: Dilute the coating antigen (e.g., 1 µg/mL in PBS) and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test derivatives in PBS.

    • In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-optimized dilution). Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal).

  • Calculate the cross-reactivity (CR%) for each derivative using the following formula: CR (%) = (IC50 of standard / IC50 of derivative) x 100

Mandatory Visualization

Signaling Pathway: Pyrimidine Metabolism

Pyrimidine derivatives are fundamental components of nucleic acids and are involved in various cellular processes. The de novo pyrimidine synthesis pathway is a key metabolic route that can be influenced by various signaling pathways, including those related to cell growth and proliferation.[5][6][7]

Pyrimidine_Metabolism cluster_input Inputs cluster_pathway De Novo Pyrimidine Synthesis cluster_downstream Downstream Products Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Bicarbonate Bicarbonate Bicarbonate->CPSII ATP ATP ATP->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase Dihydroorotase (DHOase) Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT OMP Orotidine-5'-Monophosphate (OMP) OPRT->OMP ODC OMP Decarboxylase (ODC) OMP->ODC UMP Uridine-5'-Monophosphate (UMP) ODC->UMP UTP UTP UMP->UTP Phosphorylation CTP CTP UTP->CTP dTTP dTTP UTP->dTTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTTP->DNA_RNA

Caption: De novo pyrimidine synthesis pathway.

Experimental Workflow: Indirect Competitive ELISA

The following diagram illustrates the workflow for determining antibody cross-reactivity using an indirect competitive ELISA.

icELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coat 1. Coat Plate with Coating Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Prepare_Samples 5. Prepare Standard & Derivative Dilutions Wash2->Prepare_Samples Incubate_Ab 6. Pre-incubate Dilutions with Primary Antibody Prepare_Samples->Incubate_Ab Add_to_Plate 7. Add Mixture to Plate & Incubate Incubate_Ab->Add_to_Plate Wash3 8. Wash Add_to_Plate->Wash3 Add_Secondary_Ab 9. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Wash4 10. Wash Add_Secondary_Ab->Wash4 Add_Substrate 11. Add Substrate & Incubate Wash4->Add_Substrate Stop_Reaction 12. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 13. Read Absorbance Stop_Reaction->Read_Plate Calculate 14. Calculate IC50 & Cross-Reactivity Read_Plate->Calculate

Caption: Workflow for icELISA.

References

Assessing the Novelty of 2-(Methylthio)pyrimidin-4-ol Based Compounds in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, compounds featuring the 2-(methylthio)pyrimidin-4-ol core have emerged as a significant area of interest, particularly in the development of targeted therapies. This guide provides an objective comparison of the patented applications of these compounds, focusing on their performance as kinase inhibitors in key signaling pathways implicated in cancer and inflammatory diseases.

Comparative Analysis of Patented Pyrimidine Scaffolds

While patents specifically detailing a wide range of this compound derivatives with comparative data are not abundantly available in the public domain, the broader patent landscape for pyrimidine-based inhibitors offers valuable insights. The primary therapeutic targets for these compounds are protein kinases, with a significant focus on the PI3K/Akt/mTOR and JAK/STAT signaling pathways. The novelty of compounds based on the this compound scaffold often lies in the specific substitutions on the pyrimidine ring, which modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Comparative Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Patent/Reference Example
Thienopyrimidines PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR5, 27, 7, 14, 17 (for GDC-0980)Folkes et al. (2008)[1]
Pyrrolo[2,3-d]pyrimidines JAK1, JAK2, JAK3JAK1: <10, JAK2: <20 (for various derivatives)U.S. Patent US8722693B2[2]
2-Anilino-4-Aryl Purines p70S6KNot explicitly stated, but potent inhibition reportedBussenius et al. (2011)[1]
Morpholino Pyrimidines PI3Kβ76 (for a morpholino pyrimidine salt)[1]
Pyrimidine-based Akt Inhibitor Akt1, Akt2, Akt3Akt1: 15, Akt2: 45, Akt3: 50 (for Akt-IN-11)BenchChem Whitepaper[3]

Note: The IC50 values are indicative and may vary based on assay conditions. The compounds listed are representative of their respective classes and may not contain the this compound core.

Key Signaling Pathways Targeted by Pyrimidine Derivatives

The therapeutic potential of this compound based compounds and other pyrimidine derivatives stems from their ability to inhibit key kinases in cellular signaling cascades that are often dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4] Pyrimidine-based inhibitors, including those with the potential to be derived from a this compound scaffold, often act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and Akt.[1][3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for mediating immune responses and cell growth.[5][6] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies.[7] Pyrimidine-containing compounds have been successfully developed as inhibitors of JAK family kinases, demonstrating the potential for novel derivatives to target this pathway.[5][6]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Inhibitor This compound -based Inhibitor Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

Experimental Protocols

To assess the novelty and performance of this compound based compounds, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Experimental Workflow: Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilution of Test Compound Start->CompoundPrep ReactionMix Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Start->ReactionMix Dispense Dispense Compound and Reaction Mix into 384-well Plate CompoundPrep->Dispense ReactionMix->Dispense Incubate Incubate at RT (e.g., 60 min) Dispense->Incubate AddReagent Add ATP Detection Reagent Incubate->AddReagent Read Measure Luminescence (Plate Reader) AddReagent->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze End End Analyze->End

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Detailed Methodologies

1. Luminescence-Based Kinase Inhibition Assay

  • Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected via a luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.

  • Protocol:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

    • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well white opaque plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (vehicle control).

    • Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and assay buffer. Add 10 µL of this mixture to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Signal Generation: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and initiate the luminescent signal.

    • Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell Proliferation (MTT) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative patent data for a wide range of analogs is limited, the broader success of pyrimidine derivatives as inhibitors of the PI3K/Akt/mTOR and JAK/STAT pathways underscores the potential of this chemical space. The novelty and competitive advantage of new compounds will likely arise from strategic substitutions that enhance potency against specific kinase targets, improve selectivity to minimize off-target effects, and optimize pharmacokinetic profiles for in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such novel compounds, enabling researchers to effectively assess their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-(Methylthio)pyrimidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Methylthio)pyrimidin-4-ol is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on established protocols for similar chemical structures. All personnel handling this chemical must be thoroughly familiar with these procedures to minimize risks and ensure regulatory compliance.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally related pyrimidine derivatives indicate a consistent hazard profile. This compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves.[1]
Eye IrritationCauses serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic ToxicityToxic to aquatic life with long lasting effects.[1]Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.To minimize inhalation of any dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or vacuum the material.[2] Avoid generating dust.[2]

  • Collection : Place all contaminated materials, including the absorbent, into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of all cleanup materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection :

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, environmentally hazardous).

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal :

    • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The standard procedure is disposal at an approved waste disposal plant.[1][3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate storage Store in a Designated Hazardous Waste Area segregate->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes disposal_request Contact EHS for Waste Pickup spill->disposal_request No spill_protocol->container end Proper Disposal by Licensed Contractor disposal_request->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Methylthio)pyrimidin-4-ol. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical Hazards:

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Chemical-resistant glovesDisposable nitrile or neoprene gloves are recommended for short-term protection.[1] For extended contact or handling of larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[2]
Eyes/Face Safety glasses with side shields or chemical splash gogglesChemical splash goggles are required when there is a risk of splashing.[2][3] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash hazard.[2][3]
Body Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[4] Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator is necessary if there is a risk of inhaling dust, particularly when handling the solid form of the chemical outside of a fume hood.[5] The specific type of respirator and cartridge should be chosen based on a risk assessment of the planned procedure.

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for damage before use. Don gloves, a lab coat, and eye protection as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tool to handle the solid material. Avoid generating dust.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.

    • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[3][6] Remove any contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.[5][7] The container must be made of a compatible material and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow all institutional and local regulations for hazardous waste storage.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[5][7] The primary recommended method of disposal is controlled incineration.[5][7] Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp collect_waste Collect Waste in Labeled Container perform_exp->collect_waste exposure Exposure Event perform_exp->exposure decontaminate Decontaminate Work Surfaces collect_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe store_waste Store Waste Securely remove_ppe->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste eye_contact Eye Contact: Flush for 15 min exposure->eye_contact skin_contact Skin Contact: Wash for 15 min exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation medical Seek Medical Attention eye_contact->medical skin_contact->medical inhalation->medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.